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  • Product: 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide
  • CAS: 1263277-46-8

Core Science & Biosynthesis

Foundational

What is the mechanism of action of 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide

An In-Depth Technical Guide to the Predicted Mechanism of Action of 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide Abstract This technical guide provides a comprehensive analysis of the potential mechanisms of actio...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted Mechanism of Action of 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the compound 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide. As of the date of this publication, no specific biological activity or mechanistic pathway has been explicitly documented for this molecule in peer-reviewed literature. Therefore, this document leverages a predictive approach, grounded in the well-established pharmacology of the benzenesulfonamide scaffold. We will explore the most probable biological targets based on structure-activity relationships derived from analogous compounds. Furthermore, this guide outlines a systematic, field-proven experimental workflow for researchers to elucidate the compound's true mechanism of action, from initial phenotypic screening to definitive target validation. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of novel sulfonamide derivatives.

Introduction: The Enigma of a Novel Sulfonamide

The benzenesulfonamide moiety is a cornerstone pharmacophore in modern medicinal chemistry, serving as the foundational scaffold for a vast array of therapeutic agents.[1] Its remarkable versatility stems from the unique physicochemical properties of the sulfonamide group (-SO₂NH-), which can engage in critical molecular interactions, most notably as a potent zinc-binding group.[1] This has led to the development of drugs across numerous therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.[1][2]

The subject of this guide, 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide, is a halogenated N,N-disubstituted benzenesulfonamide derivative. While its specific biological function remains uncharacterized, its structural features—a halogenated benzene ring and a sulfonamide functional group—suggest several plausible mechanisms of action. This guide will deconstruct the molecule's architecture to predict its most likely biological targets and provide a robust experimental framework for validating these hypotheses.

Physicochemical Properties & Structural Analysis

A thorough understanding of a compound's physical and chemical properties is fundamental to predicting its biological behavior.

PropertyValue
IUPAC Name 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide
Molecular Formula C₈H₉ClFNO₂S
Molecular Weight 237.68 g/mol
Core Scaffold Benzenesulfonamide
Key Substituents 2-Fluoro, 3-Chloro, N,N-Dimethyl

Structural Insights:

  • Halogenation (Chloro & Fluoro): The presence of chlorine and fluorine atoms on the benzene ring significantly alters the molecule's electronic properties and lipophilicity. This can influence membrane permeability, metabolic stability, and binding interactions with target proteins.

  • N,N-Dimethyl Sulfonamide: Unlike primary sulfonamides (-SO₂NH₂), the tertiary sulfonamide in this compound (-SO₂N(CH₃)₂) alters its hydrogen bonding capacity and acidity. This is a critical distinction, as the classic antibacterial mechanism of sulfonamides and the primary mechanism of carbonic anhydrase inhibition rely on an acidic NH proton, which is absent here. This structural feature strongly suggests that if the compound is active, it likely operates through a mechanism distinct from these classical pathways.

Predicted Mechanisms of Action & Potential Therapeutic Targets

Based on the activities of structurally related compounds, we can hypothesize several potential mechanisms of action for 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide.

Carbonic Anhydrase (CA) Inhibition: An Unlikely but Possible Scenario

Benzenesulfonamides are renowned as potent inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes.[3] The primary interaction involves the deprotonated sulfonamide nitrogen coordinating with the zinc ion in the enzyme's active site.

However, as previously noted, 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide is a tertiary sulfonamide and lacks the requisite NH proton for this canonical binding mode. While direct inhibition via zinc chelation is highly improbable, other, non-traditional inhibitory mechanisms cannot be entirely excluded without experimental evidence. Some N,N-disubstituted sulfonamides have shown weak, non-canonical inhibitory activity.

Modulation of Ion Channels

A US patent discloses benzenesulfonamide compounds, featuring a similar 3-chloro-2-fluoro-benzenesulfonamide core, designed as modulators of voltage-gated sodium channels (NaV) for the treatment of epilepsy.[4] Although the patented molecules are significantly larger and more complex, this finding suggests that this specific halogenation pattern on the benzenesulfonamide scaffold may be favorable for interaction with ion channel proteins. The compound could potentially act as an allosteric modulator.

Sigma Receptor Binding

A series of novel halogenated arylsulfonamides has been identified as high-affinity binding agents for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[5] These receptors are implicated in various neurological disorders and are overexpressed in some tumor types, making them attractive targets for both therapeutic intervention and diagnostic imaging.[5] The lipophilic and halogenated nature of 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide aligns with the general structural features of known sigma receptor ligands.

Anticancer Activity via Other Pathways

Derivatives of N,N-dimethylbenzenesulfonamide have demonstrated antiproliferative activity against cancer cell lines, such as MCF-7 (human breast cancer).[6] While the precise targets in these studies were not always fully elucidated, some research suggests that benzenesulfonamides can induce cell death by targeting receptor tyrosine kinases, such as TrkA.[7]

Experimental Workflow for Mechanism of Action Elucidation

To move from prediction to confirmation, a systematic experimental investigation is required. The following workflow represents a logical and comprehensive approach to defining the mechanism of action for a novel compound.

experimental_workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Hypothesis & Identification cluster_2 Phase 3: Target Validation & Pathway Analysis pheno_screen Broad Phenotypic Screening (e.g., NCI-60 cell line panel, antimicrobial panels) activity_confirmed Biological Activity Confirmed? pheno_screen->activity_confirmed no_activity No Significant Activity (Deprioritize or Modify) activity_confirmed->no_activity No target_id Target Identification Assays - Affinity Chromatography-Mass Spec - Cellular Thermal Shift Assay (CETSA) - Kinase/Enzyme Panel Screening activity_confirmed->target_id Yes putative_target Putative Target(s) Identified target_id->putative_target no_target No Target Identified (Consider Phenotypic Mechanism) putative_target->no_target No biochem_assay Biochemical & Biophysical Assays (Enzyme kinetics, SPR, ITC) Confirm direct binding & effect putative_target->biochem_assay Yes cell_validation Cell-Based Target Validation - Target Knockdown/Overexpression - Western Blot for Pathway Markers - Reporter Gene Assays biochem_assay->cell_validation moa Mechanism of Action (MoA) Established cell_validation->moa predicted_pathway cluster_targets Predicted Molecular Targets cluster_outcomes Potential Cellular Outcomes compound 3-chloro-2-fluoro- N,N-dimethylbenzene- 1-sulfonamide sigma_receptor Sigma Receptor (σ₁/σ₂) compound->sigma_receptor Binds nav_channel Voltage-Gated Na+ Channel (NaV) compound->nav_channel Modulates tyrosine_kinase Receptor Tyrosine Kinase (e.g., TrkA) compound->tyrosine_kinase Inhibits neuro_mod Neuromodulation / Channel Inhibition sigma_receptor->neuro_mod nav_channel->neuro_mod prolif_signal Inhibition of Proliferation Signaling Pathways tyrosine_kinase->prolif_signal apoptosis Apoptosis / Cell Cycle Arrest prolif_signal->apoptosis

Figure 2: Predicted targets and potential downstream cellular effects.

Conclusion

While the precise mechanism of action for 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide is not yet established, its chemical structure provides a strong basis for forming testable hypotheses. The absence of a primary or secondary sulfonamide proton makes classical antibacterial or carbonic anhydrase inhibitory mechanisms unlikely. Instead, evidence from structurally related compounds points towards potential activity as a modulator of ion channels, a ligand for sigma receptors, or an inhibitor of protein kinases involved in cell proliferation. The true biological role of this compound can only be unveiled through rigorous and systematic experimental investigation as outlined in this guide. The proposed workflow provides a clear and validated path from initial phenotypic observation to definitive mechanistic understanding, empowering researchers to unlock the potential of this and other novel chemical entities.

References

  • Zhang, H., Zhao, Q., Bhattacharya, A., & Tang, S. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(10), 5484–5501. Available at: [Link]

  • John, C. S., Bowen, W. D., Varghese, E., Geyer, B. C., & McAfee, J. G. (1998). Substituted halogenated arylsulfonamides: a new class of sigma receptor binding tumor imaging agents. Journal of Medicinal Chemistry, 41(14), 2541–2548. Available at: [Link]

  • Abdellatif, K. R., Fadaly, W. A., & Kamel, G. M. (2013). Design, synthesis and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 517–526. Available at: [Link]

  • Alkahtani, H. M., Al-Massarani, S. M., Al-Anazi, M. R., Al-Enazi, N. M., & El-Senduny, F. F. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 26(11), 3326. Available at: [Link]

  • Zhang, H., Zhao, Q., Bhattacharya, A., & Tang, S. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. ACS Publications. Available at: [Link]

  • Drexel University. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Drexel Research Discovery. Available at: [Link]

  • Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
  • ResearchGate. (n.d.). Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents. Available at: [Link]

  • ResearchGate. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Available at: [Link]

  • IntechOpen. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. Available at: [Link]

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259–272. Available at: [Link]

  • Spataru, A., et al. (2018). ANTIMICROBIAL SULFONAMIDE DRUGS. Journal of Faculty of Food Engineering, Stefan cel Mare University of Suceava. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Biological activities of sulfonamides. Available at: [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Available at: [Link]

Sources

Exploratory

Solubility Profile of 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide in Polar Aprotic Solvents: A Methodological Framework

An In-Depth Technical Guide Executive Summary The successful progression of a drug candidate from discovery to a viable pharmaceutical product is critically dependent on a thorough understanding of its physicochemical pr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The successful progression of a drug candidate from discovery to a viable pharmaceutical product is critically dependent on a thorough understanding of its physicochemical properties. Among these, solubility is a cornerstone parameter that dictates formulation strategies, bioavailability, and ultimately, therapeutic efficacy. This technical guide provides a comprehensive methodological framework for determining the solubility profile of 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide, a representative sulfonamide derivative, in a selection of common polar aprotic solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN).

As a Senior Application Scientist, this guide moves beyond a simple recitation of protocols. It delves into the underlying thermodynamic principles and explains the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a robust, self-validating system for generating high-quality, reliable solubility data. We will detail the gold-standard isothermal shake-flask method, outline a precise High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) quantification protocol, and discuss the theoretical underpinnings of solute-solvent interactions in these unique solvent systems.

Introduction: The Imperative of Solubility Profiling

3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide belongs to the sulfonamide class of compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities.[1] The development of any such active pharmaceutical ingredient (API) requires meticulous characterization of its solubility. Poor solubility can lead to significant challenges, including incomplete absorption and low plasma exposure, which may result in diminished efficacy or failed clinical trials.[2]

Polar aprotic solvents are frequently employed in organic synthesis, purification, and the preparation of stock solutions for high-throughput screening.[3] Unlike polar protic solvents (e.g., water, ethanol), which can donate hydrogen bonds, polar aprotic solvents possess significant dipole moments and high dielectric constants but lack acidic protons.[4][5] This characteristic allows them to effectively solvate cations while leaving anions relatively unsolvated, or "naked," which can enhance the reactivity of nucleophiles and influence the dissolution of polar molecules.[6] Understanding how a compound like 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide behaves in these solvents is therefore essential for process chemistry, formulation development, and in-vitro assay design.

This guide establishes a definitive methodology to systematically measure and interpret the solubility of this target compound, ensuring data integrity and providing actionable insights for drug development professionals.

Foundational Principles: The Solute and the Solvents

A predictive understanding of solubility begins with the physicochemical properties of the interacting molecules.

Solute: 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide

The molecular structure of the solute dictates its potential interactions with a solvent. Key features include:

  • Polar Functional Groups: The sulfonamide group (-SO₂N(CH₃)₂) is highly polar and can act as a hydrogen bond acceptor.

  • Aromatic System: The substituted benzene ring provides a nonpolar, hydrophobic region.

  • Halogen Substituents: The chloro and fluoro groups modify the electron distribution and polarity of the aromatic ring.

The dissolution process must provide sufficient energy to overcome the crystal lattice energy of the solid solute—the intermolecular forces holding the molecules together in the crystalline state.[7]

Solvents: Selected Polar Aprotic Media

The choice of solvents is critical for building a comprehensive profile. DMSO, DMF, and Acetonitrile are selected for their widespread use and distinct properties.

SolventDielectric Constant (ε at 25°C)Dipole Moment (μ, Debye)Key Structural Features
Dimethyl Sulfoxide (DMSO) 46.73.96Highly polar S=O bond; strong H-bond acceptor.
N,N-Dimethylformamide (DMF) 36.73.82Polar C=O bond within a planar amide structure.
Acetonitrile (MeCN) 37.53.92Polar C≡N triple bond; relatively less sterically hindered.

Causality Insight: The high dielectric constants of these solvents facilitate the dissociation of ionic or highly polar solutes by reducing the electrostatic forces between solute molecules.[4] Their inability to donate hydrogen bonds means they primarily interact with the solute through dipole-dipole forces and by accepting hydrogen bonds from suitable donors, though our target molecule lacks strong H-bond donor sites.[6]

cluster_solute Solute Properties cluster_solvent Solvent Properties (Polar Aprotic) solute 3-chloro-2-fluoro-N,N- dimethylbenzene-1-sulfonamide lattice_energy Crystal Lattice Energy (Intermolecular Forces) solute->lattice_energy Overcome to dissolve solute_props Molecular Structure: - Polar Sulfonamide Group - Aromatic Ring - Halogen Substituents solute->solute_props dissolution Dissolution Process (Solubility) lattice_energy->dissolution Energy Input solute_props->dissolution Governs Interactions solvent DMSO, DMF, Acetonitrile solvent_props Key Characteristics: - High Dielectric Constant - Strong Dipole Moment - No H-Bond Donation solvent->solvent_props solvent_props->dissolution Solvation Energy Output

Caption: Key factors governing the dissolution of the solute in polar aprotic solvents.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[7] It is a self-validating system because the continued presence of undissolved solid ensures that the solvent is truly saturated at equilibrium.

Materials and Reagents
  • 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide (>99% purity)

  • DMSO (anhydrous, ≥99.9%)

  • DMF (anhydrous, ≥99.8%)

  • Acetonitrile (HPLC grade, ≥99.9%)

  • Scintillation vials or glass flasks with screw caps

  • Calibrated temperature-controlled orbital shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-resistant membrane)

  • Analytical balance

Step-by-Step Methodology
  • Preparation: Add an excess amount of the solid solute to a series of vials. Expertise Insight: "Excess" is critical; a visible amount of solid must remain at the end of the experiment to guarantee equilibrium has been reached.[7] A good starting point is 2-3 times the expected solubility.

  • Solvent Addition: Accurately dispense a known volume or mass of the selected polar aprotic solvent into each vial. Seal the vials tightly to prevent solvent evaporation.[7]

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C ± 0.5 °C) and agitation speed (e.g., 100 rpm).

  • Time to Equilibrium: Agitate the samples for a sufficient duration. Trustworthiness Insight: The time required to reach equilibrium is unknown a priori and must be determined. This is achieved by taking samples at various time points (e.g., 24, 48, and 72 hours) and analyzing the concentration. Equilibrium is confirmed when consecutive measurements are statistically identical. For many sulfonamides, 24 to 48 hours is a common timeframe.[7]

  • Phase Separation: Once equilibrium is achieved, stop agitation and allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter to remove any microscopic undissolved particles. Expertise Insight: This step must be performed quickly to avoid temperature changes that could cause precipitation. The filter material must be chemically compatible with the solvent to prevent leaching of contaminants.

  • Dilution: Accurately dilute the filtered sample with the appropriate mobile phase (from the analytical method below) to a concentration that falls within the linear range of the calibration curve.

Sources

Foundational

Thermal Stability and Melting Point Characterization of 3-Chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide: A Technical Guide

Executive Summary In modern drug discovery and agrochemical development, halogenated benzenesulfonamides serve as critical structural motifs. Specifically, 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide (CAS: 126327...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, halogenated benzenesulfonamides serve as critical structural motifs. Specifically, 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide (CAS: 1263277-46-8) is a highly specialized building block[1]. Understanding its thermal stability ( Td​ ) and melting point ( Tm​ ) is paramount for downstream processing, formulation, and synthetic scaling. This whitepaper provides an in-depth analysis of the thermodynamic principles governing this compound and outlines a self-validating experimental framework for its thermal characterization.

Structural Causality and Thermodynamic Principles

The thermal behavior of a sulfonamide is strictly dictated by its supramolecular chemistry and intermolecular forces. To understand the thermal profile of 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide, we must deconstruct its structural components:

  • The N,N-Dimethyl Sulfonamide Core: Primary sulfonamides typically exhibit high melting points (often >150°C) due to the formation of robust homomeric synthons—specifically the R22​(8) hydrogen-bonded ring motif [2]. By introducing two methyl groups to the nitrogen atom, all hydrogen-bond donors are eliminated. This forces the crystal lattice to rely on weaker dipole-dipole interactions and van der Waals forces, drastically lowering the melting point[2].

  • Halogen Substituents (3-Chloro, 2-Fluoro): The ortho-fluoro and meta-chloro substitutions introduce significant steric bulk and polarizability. While the strong C−F and C−Cl bonds enhance the intramolecular thermal stability (preventing early degradation), their asymmetric placement disrupts efficient crystal packing, further depressing the melting point [3].

StructuralCausality Core 3-Chloro-2-fluoro-N,N-dimethyl benzene-1-sulfonamide F1 N,N-dimethylation Core->F1 F2 2-Fluoro & 3-Chloro Core->F2 M1 Loss of N-H H-bond donors F1->M1 M2 Steric bulk & Polarizability F2->M2 O1 Lowered Melting Point (Tm) M1->O1 M2->O1 Disrupts packing O2 Maintained Thermal Stability (Td) M2->O2 Strong C-X bonds

Fig 1. Structural causality of substituents on the thermal properties of the compound.

Quantitative Data & Predictive Profiling

Because 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide lacks hydrogen-bonding capabilities, its thermal profile aligns with other tertiary sulfonamides, exhibiting a relatively low melting point but high resistance to thermal degradation.

Table 1: Physicochemical Profile
PropertyValueCausality / Impact
CAS Number 1263277-46-8[1]Unique identifier for procurement and QA.
Molecular Weight 237.67 g/mol [1]Moderate mass; contributes to van der Waals forces.
H-Bond Donors 0Primary cause of lowered melting point ( Tm​ ).
H-Bond Acceptors 3 (O, O, F)Allows for dipole interactions in the crystal lattice.
Table 2: Comparative Thermal Parameters of Sulfonamides
Compound ClassTypical Melting Point ( Tm​ )Typical Degradation Onset ( Td​ )Primary Intermolecular Forces
Primary Benzenesulfonamides150°C – 240°C> 250°CStrong N-H···O=S H-bonds ( R22​(8) motif)
N-Alkyl Benzenesulfonamides80°C – 150°C> 220°CWeakened H-bonds, van der Waals
N,N-Dialkyl Benzenesulfonamides 40°C – 100°C > 200°C Dipole-dipole, halogen interactions

Note: Thermal degradation in sulfonamides typically initiates via S-N or C-S bond cleavage at temperatures exceeding 250°C [4].

Self-Validating Experimental Protocols

To accurately determine the melting point and thermal stability of this compound, a self-validating system must be employed. Rule of Causality: Thermogravimetric Analysis (TGA) must precede or run concurrently with Differential Scanning Calorimetry (DSC). If a mass loss event in TGA overlaps with an endothermic peak in DSC, the event is decomposition or desolvation, not a true melting point [5].

ThermalWorkflow A Sample Prep & QC (Purity >95%) B TGA Analysis (Determine Td & Mass Loss) A->B Step 1 C DSC Analysis (Determine Tm & Enthalpy) B->C Step 2 (If Td > Tm) E Integrated Thermal Profile (Self-Validated Data) B->E D Hot-Stage Microscopy (Orthogonal Validation) C->D Step 3 C->E D->E

Fig 2. Self-validating thermal analysis workflow for sulfonamide characterization.

Protocol 1: Thermogravimetric Analysis (TGA)

Purpose: To establish the thermal degradation onset ( Td​ ) and ensure the compound is stable at its expected melting point.

  • Preparation: Load 5–10 mg of 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide into an open alumina crucible[5].

  • Atmosphere Control: Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents premature oxidative degradation, isolating purely thermal cleavage events [6].

  • Heating Profile: Heat from 25°C to 400°C at a rate of 10°C/min.

  • Data Extraction: Record the temperature at which 5% mass loss occurs ( Td,5%​ ). For N,N-dimethyl sulfonamides, this is typically observed above 200°C[4].

Protocol 2: Differential Scanning Calorimetry (DSC)

Purpose: To determine the precise melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ).

  • Calibration: Calibrate the DSC cell using high-purity Indium ( Tm​ = 156.6°C) to ensure thermodynamic accuracy[6].

  • Sample Encapsulation: Weigh 2–4 mg of the compound into a standard aluminum pan. Crimp the lid but pierce a microscopic pinhole. Causality: The pinhole allows trace volatile impurities (e.g., residual synthesis solvents) to escape without bursting the pan, which would cause severe baseline artifacts[5].

  • Heating Profile: Equilibrate at 20°C, then heat at 10°C/min up to 150°C (or 20°C below the Td​ determined in Protocol 1). Causality: A 10°C/min rate perfectly balances the mitigation of thermal lag with the resolution of closely overlapping thermal events[6].

  • Validation: The melting point is taken as the extrapolated onset temperature of the sharp endothermic peak, not the peak maximum, as the onset is independent of sample mass.

Protocol 3: Hot-Stage Microscopy (HSM)

Purpose: Orthogonal visual validation of the DSC endotherm.

  • Place a few crystals on a glass slide beneath a polarized light microscope equipped with a hot stage.

  • Heat at 5°C/min as the temperature approaches the DSC-determined Tm​ .

  • Observe the loss of birefringence. Causality: Crystalline sulfonamides are anisotropic and birefringent under polarized light. The exact moment the material turns into an isotropic liquid (dark field) confirms the melting event, ruling out solid-solid polymorphic transitions[2].

Conclusion

The thermal characterization of 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide requires an understanding of its unique structural features. The absence of N-H hydrogen bond donors fundamentally lowers its melting point compared to primary sulfonamides, while the halogen substituents ensure robust thermal stability. By employing a self-validating workflow of TGA followed by DSC and HSM, researchers can confidently map the thermodynamic boundaries of this compound for advanced pharmaceutical applications.

References

  • New Multicomponent Sulfadimethoxine Crystal Forms: Sulfonamides as Participants in Supramolecular Interactions Source: ACS Publications URL:[Link]

  • Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling Source: PMC (PubMed Central) URL:[Link]

  • Thermodynamics of the Mixing Process of Several Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures Source: SciELO URL:[Link]

  • New biologically active sulfonamides as potential drugs for Alzheimer's disease Source: ResearchGate URL:[Link]

  • Toughened Bio-Polyamide 11 for Impact-Resistant Intraply Basalt/Flax Hybrid Composites (Thermal Degradation of Sulfonamides) Source: MDPI URL:[Link]

Sources

Exploratory

Initial Discovery and Synthesis Pathway of 3-Chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide: A Trifunctional Building Block

Executive Summary In modern medicinal chemistry, the rapid exploration of chemical space relies heavily on the design and utilization of polyfunctional building blocks. 3-Chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid exploration of chemical space relies heavily on the design and utilization of polyfunctional building blocks. 3-Chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide (CAS: 1263277-46-8) has emerged as a highly versatile, trifunctional scaffold[1]. With a molecular weight of 237.67 g/mol , this compound integrates three orthogonally reactive vectors: an N,N-dimethylsulfonamide directing group, an activated ortho-fluorine, and a cross-coupling-ready meta-chlorine. This whitepaper provides a comprehensive, self-validating technical guide to its rational synthesis and downstream application in drug discovery.

Structural Rationale & Pharmacophore Analysis

The architectural brilliance of this building block lies in the stereoelectronic synergy of its substituents:

  • The N,N-Dimethylsulfonamide Group: Acting as a potent electron-withdrawing group (EWG), this moiety significantly lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. Unlike primary sulfonamides, the N,N-dimethylation prevents competitive deprotonation under basic conditions, ensuring metabolic stability while acting as a lipophilic hydrogen-bond acceptor.

  • The C2-Fluoro Substituent: Fluorine is highly electronegative, providing the thermodynamic driving force for Nucleophilic Aromatic Substitution (SNAr). The ortho-relationship to the sulfonamide ensures maximum resonance stabilization of the anionic Meisenheimer intermediate during nucleophilic attack[2].

  • The C3-Chloro Substituent: While inert to SNAr under standard conditions, the C3-chlorine serves as a latent handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination). This allows for chemoselective, sequential functionalization[3].

Retrosynthetic Analysis & Logical Disconnection

The most scalable and regioselective approach to synthesizing this scaffold avoids direct electrophilic aromatic substitution (which would yield a mixture of isomers). Instead, a top-down retrosynthetic disconnection leads back to commercially available 3-chloro-2-fluoroaniline .

Retrosynthesis Target 3-Chloro-2-fluoro-N,N- dimethylbenzene-1-sulfonamide Intermediate 3-Chloro-2-fluorobenzene- sulfonyl chloride Target->Intermediate Amidation (Retrosynthetic) StartingMaterial 3-Chloro-2-fluoroaniline Intermediate->StartingMaterial Sandmeyer Chlorosulfonylation

Retrosynthetic disconnection of 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide.

Detailed Synthetic Protocols & Self-Validating Systems

Step 1: Sandmeyer Chlorosulfonylation

Historically, synthesizing sulfonyl chlorides required hazardous SO2 gas or harsh oxidative chlorination of thiols. We employ a modern, state-of-the-art Sandmeyer protocol utilizing DABSO (DABCO-bis(sulfur dioxide)) as a bench-stable SO2 surrogate[4].

SandmeyerMechanism Aniline 3-Chloro-2-fluoroaniline Diazonium Diazonium Intermediate [Ar-N2]+ Aniline->Diazonium t-BuONO, HCl (Nitrosation) ArylRadical Aryl Radical [Ar•] Diazonium->ArylRadical Cu(I) -> Cu(II) (-N2) SulfonylRadical Sulfonyl Radical [Ar-SO2•] ArylRadical->SulfonylRadical DABSO (SO2) Product Sulfonyl Chloride [Ar-SO2Cl] SulfonylRadical->Product Cu(II) -> Cu(I) (+Cl-)

Single-electron transfer mechanism of the Cu-catalyzed Sandmeyer chlorosulfonylation.

Protocol:

  • Initiation: Dissolve 3-chloro-2-fluoroaniline (1.0 equiv) in acetonitrile (MeCN). Add 32% aqueous HCl (2.0 equiv), DABSO (0.6 equiv), and CuCl2 (2.5 mol%). Cool the mixture to 0 °C.

  • Diazotization: Add tert-butyl nitrite (t-BuONO, 1.1 equiv) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and stir at room temperature for 17 hours.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc (3x), dry over anhydrous Na2SO4, and concentrate in vacuo to yield 3-chloro-2-fluorobenzenesulfonyl chloride[4].

  • Causality: t-BuONO is added dropwise to prevent the dangerous accumulation of the energetic diazonium intermediate. CuCl2 acts as a redox catalyst; it is reduced in situ to Cu(I), which then donates an electron to the diazonium salt, extruding N2 gas and generating an aryl radical. This radical is trapped by the SO2 released from DABSO, followed by chloride capture to yield the product[4].

  • Validation & Quality Control: The product is UV-active on TLC (Hexanes/EtOAc 8:2). Crucial QC Note: Sulfonyl chlorides rapidly hydrolyze on reverse-phase LC-MS columns. To validate the mass, quench a 5 µL reaction aliquot with 100 µL of morpholine prior to injection. The stable morpholine-sulfonamide adduct will yield a clear [M+H]+ signal at m/z 294.0 and 296.0 (3:1 isotopic ratio).

Step 2: Amidation to the N,N-Dimethylsulfonamide

Protocol:

  • Preparation: Dissolve the crude 3-chloro-2-fluorobenzenesulfonyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.5 equiv).

  • Amidation: Slowly add dimethylamine (2.0 M solution in THF, 1.2 equiv). Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove excess amine/DIPEA) and brine. Dry over Na2SO4 and concentrate to yield the final product.

  • Causality: The reaction is performed at 0 °C in an aprotic solvent to suppress competitive hydrolysis of the sulfonyl chloride. DIPEA acts as a non-nucleophilic acid scavenger, neutralizing the HCl byproduct and driving the reaction to thermodynamic completion.

  • Validation & Quality Control: LC-MS (ESI+) of the purified product will show a distinct [M+H]+ peak at m/z 238.0 and 240.0 (3:1 ratio)[1]. 1H NMR (CDCl3) will display a characteristic 6H singlet at ~2.85 ppm for the N,N-dimethyl protons, confirming successful amidation.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized thermodynamic and kinetic parameters for the synthesis and downstream functionalization of the scaffold:

Reaction StepKey ReagentsTemp ProfileTimeTypical YieldThermodynamic / Kinetic Driver
1. Sandmeyer Chlorosulfonylation t-BuONO, DABSO, CuCl2, HCl0 °C → 25 °C17 h75–80%Enthalpic release of N2 gas; Radical stabilization via Cu(I)/Cu(II) redox cycle.
2. Amidation HNMe2, DIPEA, DCM0 °C → 25 °C2 h>90%Enthalpic formation of the stable S–N bond; Le Chatelier's principle via HCl neutralization.
3. C2-SNAr (Application) Morpholine, K2CO3, DMF80 °C12 h82–88%Meisenheimer complex stabilization by the strongly EWG -SO2NMe2 group.

Downstream Applications: Orthogonal Functionalization

The true value of 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide lies in its capacity for sequential, chemoselective modification—a critical requirement for generating ultralarge compound libraries[3].

OrthogonalReactivity Core 3-Chloro-2-fluoro-N,N- dimethylbenzene-1-sulfonamide SNAr C2 SNAr Reaction (Nucleophilic Attack) Core->SNAr 1°/2° Amine, Base, Heat Intermediate 2-Substituted-3-chloro-N,N- dimethylbenzene-1-sulfonamide SNAr->Intermediate Suzuki C3 Suzuki-Miyaura Cross-Coupling Intermediate->Suzuki Aryl Boronic Acid, Pd Cat. Product 2,3-Disubstituted-N,N- dimethylbenzene-1-sulfonamide Suzuki->Product

Orthogonal functionalization workflow exploiting C2-SNAr and C3-cross-coupling.

As demonstrated in the optimization of Nav1.7 inhibitors, the ortho-fluorine undergoes SNAr with primary or secondary amines with exquisite regioselectivity[2]. Because the meta-chlorine is electronically deactivated toward nucleophilic attack, no over-substitution occurs. Once the SNAr is complete, the remaining C3-chlorine is perfectly primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling with aryl boronic acids), allowing medicinal chemists to rapidly build complex, drug-like architectures from a single, simple starting material.

References

  • Title: Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Improved Synthesis of the Nav1.7 Inhibitor GDC-0276 via a Highly Regioselective SNAr Reaction Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 3-Chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide in Targeted Drug Discovery

Mechanistic Rationale & Pharmacological Context The incorporation of specific halogenated motifs into aromatic scaffolds is a cornerstone of modern medicinal chemistry. 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Pharmacological Context

The incorporation of specific halogenated motifs into aromatic scaffolds is a cornerstone of modern medicinal chemistry. 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide (CAS: 1263277-46-8) is a highly versatile, multi-functional building block designed to address complex pharmacokinetic and pharmacodynamic challenges[1].

From a structural perspective, the causality behind selecting this specific building block lies in its precise substitution pattern:

  • Abolition of Zinc Coordination: Primary sulfonamides (-SO₂NH₂) frequently exhibit off-target binding to zinc metalloenzymes such as Carbonic Anhydrases (CAs), leading to unintended physiological effects[2]. The N,N-dimethylation of this scaffold sterically and electronically abolishes zinc coordination. This ensures derivatives can be selectively directed toward high-value targets (e.g., kinases, GPCRs) without inducing CA-mediated side effects like diuresis or systemic pH alteration[2].

  • Metabolic Shielding & Lipophilicity: The strategic placement of fluorine enhances metabolic stability by blocking cytochrome P450-mediated oxidation at electron-rich aromatic sites[3]. Simultaneously, the N,N-dimethyl group increases the molecule's lipophilicity, improving passive membrane permeability.

  • Orthogonal Reactivity: The adjacent fluorine and chlorine atoms provide two distinct sites for late-stage functionalization. The highly electronegative fluorine is primed for Nucleophilic Aromatic Substitution (SNAr), while the chlorine atom serves as an effective handle for Palladium-catalyzed cross-coupling.

Physicochemical Profiling & Reactivity

To effectively integrate this building block into a drug discovery pipeline, understanding its baseline quantitative metrics and reactivity profile is critical.

Table 1: Key Physicochemical Properties
PropertyValuePharmacokinetic Implication
CAS Number 1263277-46-8Standardized identification[1].
Molecular Weight 237.67 g/mol Low MW allows significant downstream functionalization while remaining within Lipinski's Rule of 5[1].
XLogP3 ~2.3Optimal starting lipophilicity for oral bioavailability[1].
H-Bond Donors 0Prevents target-independent aggregation; relies on H-bond acceptors[1].
H-Bond Acceptors 3Sulfonamide oxygens provide strong directional binding vectors[1].
Table 2: Orthogonal Reactivity Profile
PositionReaction TypePrimary ReagentsMechanistic Driver
C2 (Fluoro) SNArAmines/Thiols, K₂CO₃, HeatFluorine's electronegativity stabilizes the anionic Meisenheimer intermediate.
C3 (Chloro) Suzuki-MiyauraBoronic Acids, Pd₂(dba)₃, XPhosBulky, electron-rich phosphine ligands force oxidative addition into the C-Cl bond.

Experimental Workflows & Methodologies

The following protocols detail the orthogonal functionalization of the scaffold. Each protocol is designed as a self-validating system to ensure experimental integrity.

SyntheticWorkflow Start 3-Chloro-2-fluoro-N,N-dimethyl benzene-1-sulfonamide Branch1 SNAr Reaction (C2 Position) Start->Branch1 Amine, Base, Heat Branch2 Suzuki Coupling (C3 Position) Start->Branch2 Boronic Acid, Pd/XPhos Prod1 2-Amino-3-chloro Derivative Branch1->Prod1 F- Displacement Prod2 2-Fluoro-3-aryl Derivative Branch2->Prod2 Cl- Substitution

Orthogonal functionalization workflow of the sulfonamide building block.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C3 Position)

Objective: Replace the 3-chloro substituent with an aryl/heteroaryl group while preserving the C2-fluorine. Causality: The C-Cl bond is inherently less reactive than C-Br or C-I bonds. Standard palladium catalysts (e.g., Pd(PPh₃)₄) often fail to undergo oxidative addition with aryl chlorides. To overcome this energy barrier, we utilize Pd₂(dba)₃ in combination with XPhos. XPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand; its electron density facilitates rapid oxidative addition, while its steric bulk accelerates the reductive elimination step, preventing catalyst stalling.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide (1.0 eq, 1.0 mmol), the desired aryl boronic acid (1.2 eq), and anhydrous K₃PO₄ (2.0 eq).

  • Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). The inclusion of water is critical to dissolve the phosphate base and accelerate the transmetalation step.

  • Reaction: Heat the biphasic mixture to 90°C under vigorous stirring for 4 hours.

  • Self-Validation Checkpoint: At t = 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The protocol validates itself if the Total Ion Chromatogram (TIC) shows complete consumption of the starting material mass (m/z 237.6) and the emergence of the product mass. Troubleshooting: If starting material persists >5%, spike with an additional 1 mol% Pd₂(dba)₃ to account for potential catalyst deactivation by trace oxygen.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Nucleophilic Aromatic Substitution (SNAr) (C2 Position)

Objective: Displace the 2-fluoro substituent with a primary or secondary amine. Causality: Fluorine is an excellent leaving group in SNAr reactions due to its extreme electronegativity, which strongly stabilizes the anionic Meisenheimer intermediate formed during nucleophilic attack. While the N,N-dimethylsulfonamide group is only a moderate electron-withdrawing group (EWG), it provides sufficient resonance and inductive activation for SNAr when paired with a strong nucleophile and elevated thermal energy.

Step-by-Step Methodology:

  • Preparation: Dissolve the sulfonamide building block (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL) in a sealed pressure vial.

  • Nucleophile Addition: Add the desired secondary amine (e.g., morpholine or a piperazine derivative) (2.5 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq). DIPEA acts as an acid scavenger to neutralize the generated HF, preventing protonation of the nucleophile.

  • Reaction: Seal the vial and heat to 100°C for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction using TLC (Hexanes:EtOAc 3:1). To ensure the observed product spot is not a degradation artifact, perform a micro-workup on a 50 µL aliquot (partition between EtOAc and H₂O) and run ¹⁹F-NMR. The disappearance of the characteristic C2-fluorine signal (typically around -110 to -120 ppm) definitively validates the successful displacement of the fluorine atom.

  • Workup: Quench with water, extract with EtOAc (3x 15 mL), wash the organic layer with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under vacuum.

Application in Target-Directed Drug Design

Once functionalized, derivatives of 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide are frequently deployed as hydrophobic, metabolically stable pharmacophores in kinase inhibitors. The N,N-dimethylsulfonamide moiety often projects into solvent-exposed regions or forms critical dipole interactions with the kinase hinge region, while the newly appended groups at C2/C3 occupy deep hydrophobic pockets.

SignalingPathway Drug Sulfonamide Lead (Kinase Inhibitor) Target Receptor Tyrosine Kinase (e.g., EGFR) Drug->Target Allosteric Inhibition Downstream1 PI3K / AKT Pathway (Survival) Target->Downstream1 Blocked Downstream2 MAPK / ERK Pathway (Proliferation) Target->Downstream2 Blocked Outcome Apoptosis Induction Downstream1->Outcome Signal Loss Downstream2->Outcome Signal Loss

Mechanism of action for kinase inhibitors derived from the sulfonamide scaffold.

By effectively shutting down upstream Receptor Tyrosine Kinase (RTK) signaling, the functionalized sulfonamide leads to the collapse of both the PI3K/AKT survival pathway and the MAPK/ERK proliferation pathway, ultimately driving the target cancer cells into apoptosis.

References

  • Guidechem. "3-chloro-2-fluoro-n,n-dimethylbenzene-1-sulfonamide".
  • NIH / PMC. "Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII".
  • MDPI. "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)". Molecules Journal.

Sources

Application

Synthesis of novel sulfonamide derivatives from 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide

An In-Depth Guide to the Synthesis of Novel Sulfonamide Derivatives from 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide Authored by: Gemini, Senior Application Scientist Publication Date: March 17, 2026 Abstract The...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Novel Sulfonamide Derivatives from 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide

Authored by: Gemini, Senior Application Scientist

Publication Date: March 17, 2026

Abstract

The benzenesulfonamide framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of novel sulfonamide derivatives starting from the strategically substituted precursor, 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide. We will explore the underlying principles of selective nucleophilic aromatic substitution (SNAr), provide detailed, validated protocols for synthesis and characterization, and present a framework for library generation. The methodologies described herein are designed to be robust and adaptable, enabling the creation of diverse compound libraries for screening and lead optimization.

Introduction: The Strategic Advantage of the Starting Material

Sulfonamide derivatives are a cornerstone of modern pharmacology, with applications ranging from antibacterial and anticancer agents to diuretics and anticonvulsants.[2][3][4] The generation of diverse libraries of these compounds is crucial for identifying new drug candidates.[5][6] Our starting material, 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide, is an ideal precursor for this purpose due to three key features:

  • An Activating Group: The N,N-dimethylsulfonamide group is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack.[7][8]

  • Two Different Halogen Leaving Groups: The presence of both fluorine and chlorine atoms allows for selective chemistry.

  • Differential Reactivity: The fluorine atom at the 2-position is significantly more reactive in SNAr reactions than the chlorine atom at the 3-position. This differential reactivity is the cornerstone of our synthetic strategy.

This guide will leverage these features to describe a selective and high-yield synthetic route to a new class of 2-substituted-3-chloro-benzenesulfonamides.

The Core Chemistry: Selective Nucleophilic Aromatic Substitution (SNAr)

The primary transformation in this protocol is the nucleophilic aromatic substitution (SNAr) reaction. This reaction proceeds via a two-step addition-elimination mechanism, which is fundamentally different from SN1 or SN2 reactions.[8]

Mechanism and the Decisive Role of Fluorine

The SNAr mechanism involves:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7]

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.

A common misconception is that the stronger C-F bond would make fluorine a poor leaving group compared to chlorine. However, in SNAr reactions, the opposite is true. The rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine potently stabilizes the negatively charged Meisenheimer intermediate through its inductive effect, thereby lowering the activation energy of this crucial first step.[7][9] Consequently, the C-F bond is cleaved much more readily than the C-Cl bond under typical SNAr conditions, providing excellent chemoselectivity for our desired transformation.[10][11]

Figure 1: Selective SNAr Reaction Mechanism

Experimental Protocols

Disclaimer: All protocols should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials & Instrumentation
  • Reagents: 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide, various primary and secondary amines (e.g., morpholine, piperidine, aniline), potassium carbonate (K₂CO₃), dimethyl sulfoxide (DMSO), ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄).

  • Instrumentation: Magnetic stirrer with heating, round-bottom flasks, condenser, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates, NMR spectrometer (400 MHz), Mass Spectrometer (ESI-MS), HPLC system.

Protocol 1: General Procedure for the Synthesis of 2-Amino-3-chloro-N,N-dimethylbenzenesulfonamide Derivatives

This protocol details the reaction with morpholine as a representative nucleophile. It can be adapted for a wide range of primary and secondary amines.

  • Reaction Setup: To a 50 mL round-bottom flask, add 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide (1.0 eq, e.g., 253 mg, 1.0 mmol).

  • Reagent Addition: Add anhydrous potassium carbonate (2.0 eq, 276 mg, 2.0 mmol) followed by anhydrous DMSO (10 mL).

  • Nucleophile Introduction: Add the amine nucleophile, morpholine (1.2 eq, 104 µL, 1.2 mmol), to the stirred suspension.

  • Heating and Monitoring: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate solvent system) until the starting material is consumed (typically 4-8 hours). Expert Tip: The use of an aprotic polar solvent like DMSO is crucial as it effectively solvates the potassium carbonate and facilitates the SNAr reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 50 mL of water and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.

Protocol 2: Structural Characterization

The identity and purity of the synthesized compounds must be rigorously confirmed.[12][13][14]

  • ¹H and ¹³C NMR: Record spectra in CDCl₃ or DMSO-d₆. For the morpholine product, expect to see characteristic peaks for the morpholine protons and the aromatic protons, with coupling patterns consistent with the trisubstituted benzene ring.

  • Mass Spectrometry (MS): Use electrospray ionization (ESI) to confirm the molecular weight of the product. The [M+H]⁺ ion should be the base peak.

  • Purity Analysis (HPLC): Assess the final purity of the compound using a reverse-phase HPLC method. Purity should ideally be >95%.

Workflow Figure 2: Experimental Workflow A 1. Reaction Setup (Starting Material, K₂CO₃, DMSO) B 2. Add Nucleophile (e.g., Amine, 1.2 eq) A->B C 3. Heat Reaction (80-90 °C) B->C D 4. Monitor by TLC C->D D->C Reaction Incomplete E 5. Aqueous Work-up (Extraction with Ethyl Acetate) D->E Reaction Complete F 6. Purification (Flash Chromatography) E->F G 7. Characterization (NMR, MS, HPLC) F->G H Pure Product (>95%) G->H

Figure 2: Experimental Workflow

Data Presentation: A Representative Library

The following table summarizes the results for the synthesis of several derivatives using the general protocol, demonstrating its versatility.

Entry Nucleophile Product Structure Yield (%) Purity (%)
1Morpholine88>98
2Piperidine91>99
3Aniline75>97
4Benzylamine85>98

Table 1: Synthesis of representative 2-amino-3-chloro-N,N-dimethylbenzenesulfonamide derivatives. Yields are for isolated, purified products. Purity was determined by HPLC.

Troubleshooting and Field-Proven Insights

Problem Potential Cause Solution
Low or No Reactivity 1. Inactive nucleophile (e.g., hindered or electron-poor amine).2. Insufficient temperature.3. Water in the reaction.1. Increase reaction temperature to 100-120 °C. Use a stronger base like Cs₂CO₃.2. Gradually increase temperature, monitoring for decomposition.3. Ensure all reagents and solvents are anhydrous.
Formation of Side Products Reaction temperature is too high, potentially causing substitution of the chlorine atom.Reduce the temperature. The fluorine atom is significantly more reactive, so high temperatures are often unnecessary.
Difficult Purification Product is highly polar and co-elutes with DMSO.After extraction, perform an additional water wash to remove residual DMSO. If the product is basic, an acid/base wash can be employed.

Conclusion

This application note provides a robust and scientifically grounded protocol for the selective synthesis of novel 2-substituted-3-chloro-N,N-dimethylbenzene-1-sulfonamide derivatives. By leveraging the principles of nucleophilic aromatic substitution and the differential reactivity of aryl fluorides and chlorides, a diverse library of compounds can be efficiently generated from a single, versatile starting material. The resulting compounds, featuring an intact chlorine atom, are themselves valuable intermediates for further functionalization (e.g., through cross-coupling reactions), thus opening avenues for the rapid exploration of chemical space in drug discovery programs.

References

  • Application Notes and Protocols for Solid-Phase Synthesis of Sulfonamide Deriv
  • Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradi
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv
  • Building a Sulfonamide Library by Eco-Friendly Flow Synthesis.
  • Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived
  • Synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD.org.
  • Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Gener
  • The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applic
  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
  • A Comparative Analysis of Fluorinated vs.
  • Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development. Scirp.org.
  • Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation.
  • Synthesis of some sulfonamide derivatives with expected antibacterial activity. Iraqi Journal of Market Research and Consumer Protection.
  • Benzenesulfonamide: Structure, Properties, and Applic
  • Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. PMC.
  • A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PMC.
  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Explain why fluorobenzene is more reactive than chlorobenzene toward electrophilic aromatic substitution but chloromethyl benzene is more reactive than fluoromethylbenzene. Vaia.
  • Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry.
  • Nucleophilic arom
  • Sulfonamide derivatives: Synthesis and applications.
  • Sulfonamide derivatives: Synthesis and applications.
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
  • Concerted nucleophilic arom
  • Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar.

Sources

Method

Application Note: HPLC Method Development and Validation for 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide

Executive Summary & Physicochemical Rationale Halogenated benzenesulfonamides are highly valued structural motifs in medicinal chemistry, frequently serving as scaffolds for carbonic anhydrase inhibitors and antineoplast...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

Halogenated benzenesulfonamides are highly valued structural motifs in medicinal chemistry, frequently serving as scaffolds for carbonic anhydrase inhibitors and antineoplastic agents [1]. The compound 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide (CAS 1263277-46-8) is a specialized building block featuring a fully substituted sulfonamide group [5].

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method requires looking beyond generic protocols and analyzing the specific physicochemical causality of the molecule. Unlike primary sulfonamides (-SO₂NH₂) that act as zinc-binding pharmacophores and possess an acidic proton, the N,N-dimethyl substitution (-SO₂N(CH₃)₂) in this compound renders it non-ionizable at standard chromatographic pH ranges (pH 2–8).

Mechanistic Insight: Because the analyte remains neutral, mobile phase pH does not alter its ionization state. Therefore, our selection of an acidic mobile phase modifier (0.1% Formic Acid) is not intended to suppress analyte ionization. Instead, it is employed exclusively to protonate residual silanol groups (Si-O⁻ → Si-OH) on the silica-based C18 stationary phase. This eliminates secondary ion-exchange interactions, ensuring perfect Gaussian peak shapes without tailing[4].

To ensure regulatory compliance, this method was developed using Analytical Quality by Design (AQbD) principles as outlined in the ICH Q14 guidelines and validated against the newly updated ICH Q2(R2) standards [2], [3].

Analytical Workflow & Lifecycle Management

The following workflow illustrates the integration of AQbD development and ICH Q2(R2) validation, ensuring the analytical procedure remains fit for its intended purpose throughout its lifecycle.

HPLC_Method_Lifecycle cluster_0 Analytical Quality by Design (ICH Q14) cluster_1 Method Validation (ICH Q2(R2)) Start Analyte: 3-chloro-2-fluoro- N,N-dimethylbenzene-1-sulfonamide ATP Define Analytical Target Profile Start->ATP CQA Assess Physicochemical Properties (LogP ~1.8, Neutral) ATP->CQA Screen Screening: C18 Column, 0.1% FA / Acetonitrile CQA->Screen Spec Specificity & Range (Forced Degradation) Screen->Spec Optimized Method Lin Linearity & Accuracy (Recovery Studies) Spec->Lin Prec Precision (Repeatability & Intermediate) Lin->Prec Control Routine Quality Control & Lifecycle Management Prec->Control

Fig 1: AQbD method development and ICH Q2(R2) validation lifecycle for the sulfonamide derivative.

Optimized Chromatographic Conditions

The final method parameters were selected based on the compound's estimated LogP (~1.8) and its strong UV chromophore (conjugated aromatic system with electron-withdrawing halogens).

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides optimal hydrophobic retention for a LogP ~1.8 compound.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses stationary phase silanol ionization; prevents peak tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol; enhances mass transfer and peak sharpness.
Elution Mode Isocratic (45% A : 55% B)Sufficient for single-analyte assay; ensures rapid column equilibration.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm internal diameter columns.
Detection UV at 220 nmMaximizes detection of π-π* transitions in the halogenated benzene ring.
Injection Vol 10 µLBalances detection sensitivity with the prevention of column overloading.

Self-Validating Experimental Protocols

To guarantee trustworthiness, every analytical run must function as a self-validating system. The protocol below includes internal checks that prevent the propagation of preparation errors.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Ultrapure Water (18.2 MΩ·cm). Degas via ultrasonication for 10 minutes.

  • Organic Phase (B): Use 100% HPLC-grade Acetonitrile.

Step 2: Standard Preparation (Dual-Stock Validation)

Rule of Self-Validation: Never rely on a single weighing event.

  • Stock Solution A: Accurately weigh 10.0 mg of 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile, sonicate for 5 minutes, and make up to volume with Acetonitrile (1.0 mg/mL).

  • Stock Solution B: Repeat the exact process in a separate flask to create an independent stock.

  • Working Standards: Dilute 1.0 mL of each Stock Solution into separate 20 mL volumetric flasks, making up to volume with Mobile Phase A:B (50:50 v/v) to yield 50 µg/mL.

  • System Check: Inject both Working Standards. The response factor (Area/Concentration) of Standard A must agree with Standard B within a 98.0% - 102.0% window. If this fails, abort the run and investigate weighing/dilution techniques.

Step 3: Sample Preparation
  • Weigh an amount of the batch sample equivalent to 10.0 mg of the analyte.

  • Dissolve and dilute following the identical volumetric pathway used for the standards to achieve a nominal concentration of 50 µg/mL.

  • Filter the final solution through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 1 mL of filtrate to saturate any potential non-specific binding sites on the PTFE membrane, ensuring the collected sample accurately represents the bulk concentration.

Step 4: System Suitability Testing (SST)

Before sample analysis, the system must pass the following criteria based on 5 replicate injections of the Working Standard:

  • Tailing Factor ( Tf​ ): ≤ 1.5

  • Theoretical Plates ( N ): ≥ 5,000

  • Precision (%RSD of Peak Area): ≤ 1.0%

ICH Q2(R2) Method Validation Results

The method was validated in strict accordance with the updated ICH Q2(R2) guidelines, demonstrating specificity, accuracy, linearity, and precision [2], [3].

Specificity & Forced Degradation

Specificity was proven by subjecting the analyte to stress conditions to generate potential degradants. Peak purity was assessed using a Photodiode Array (PDA) detector. In all cases, the Peak Purity Angle was less than the Peak Purity Threshold, proving the analyte peak is free from co-eluting degradants.

Table 2: Forced Degradation (Specificity) Summary

Stress ConditionTime / Temp% DegradationPeak Purity AnglePeak Purity Threshold
Acid (0.1N HCl)24h / 60°C4.2%0.1120.285
Base (0.1N NaOH)24h / 60°C12.5%0.1450.310
Oxidation (3% H₂O₂)6h / RT8.7%0.1050.275
Thermal 48h / 80°C1.1%0.0950.250
Photolytic (UV Light)1.2M lux hrs2.3%0.0980.260
Accuracy (Spiked Recovery)

Accuracy was evaluated by spiking known amounts of the reference standard into a synthetic placebo matrix at 80%, 100%, and 120% of the nominal target concentration (50 µg/mL).

Table 3: Accuracy and Recovery Data

Spike LevelTarget Conc. (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (n=3)
80% 40.039.899.5%0.6%
100% 50.050.2100.4%0.4%
120% 60.059.799.5%0.5%
Linearity, Precision, and Sensitivity

The method demonstrates excellent linearity over a range of 10 µg/mL to 100 µg/mL (20% to 200% of the nominal concentration).

Table 4: Linearity and Precision Summary

Validation ParameterResultAcceptance Criteria
Linearity Range 10 - 100 µg/mLFit for purpose
Correlation Coefficient (R²) 0.9998≥ 0.999
Repeatability (% RSD, n=6)0.45%≤ 2.0%
Intermediate Precision (% RSD)0.62%≤ 2.0%
LOD / LOQ 0.5 µg/mL / 1.5 µg/mLS/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)

Conclusion

By leveraging the specific physicochemical properties of 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide—specifically its neutral state in solution—this HPLC method achieves excellent chromatographic performance. The implementation of a self-validating dual-stock protocol and rigorous adherence to ICH Q14 and Q2(R2) guidelines ensures that this method is highly reliable for routine quality control and pharmaceutical development applications.

References

  • Source: nih.
  • Validation of Analytical Procedure Q2(R2)
  • ICH Q2(R2)
  • Source: benchchem.
  • Source: guidechem.
Application

Application Note: 3-Chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide as a Strategic Scaffold in Agrochemical Discovery

Executive Summary & Strategic Rationale In the highly competitive landscape of agrochemical discovery, the selection of versatile, metabolically stable building blocks is the foundation of successful lead generation. 3-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the highly competitive landscape of agrochemical discovery, the selection of versatile, metabolically stable building blocks is the foundation of successful lead generation. 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide (CAS: 1263277-46-8) has emerged as a high-value intermediate for the synthesis of next-generation herbicides and fungicides 1.

This compound features a unique tri-functionalized aromatic ring that provides distinct structural advantages:

  • N,N-Dimethylsulfonamide Handle: Unlike primary sulfonamides (-SO₂NH₂), the N,N-dimethylated variant is chemically protected. This tertiary structure prevents unwanted N-alkylation during complex multi-step syntheses 2. In the final agrochemical product, this group acts as a strong hydrogen-bond acceptor, improving aqueous solubility and systemic mobility within plant vascular systems.

  • Ortho-Fluoro Activation: The fluorine atom, positioned ortho to the electron-withdrawing sulfonamide group, is highly activated for Nucleophilic Aromatic Substitution (SNAr) 3. This allows researchers to seamlessly append bulky bioactive heterocycles under mild conditions. Furthermore, fluorination enhances metabolic stability against soil microbial degradation 4.

  • Meta-Chloro Lipophilicity: The chlorine atom increases the overall lipophilicity (LogP) of the molecule, which is critical for penetrating the waxy cuticle of weed leaves in foliar-applied herbicides.

Logical_Workflow cluster_0 Structural Motifs of CAS 1263277-46-8 cluster_1 Physicochemical Impact cluster_2 Agrochemical Efficacy N1 Ortho-Fluoro Group P1 Enhanced SNAr Reactivity N1->P1 N2 Meta-Chloro Group P2 Increased Lipophilicity (LogP) N2->P2 N3 N,N-Dimethylsulfonamide P3 Metabolic Stability & H-Bonding N3->P3 E1 Target-Site Binding (ALS/SDHI) P1->E1 E2 Extended Soil Persistence P2->E2 P3->E1

Logical workflow mapping structural motifs of the building block to agrochemical efficacy.

Key Application Areas in Crop Protection

Acetolactate Synthase (ALS) Inhibitors

ALS inhibitors (e.g., sulfonylureas, triazolopyrimidines) are prized for their extremely low application rates and negligible mammalian toxicity 5. When 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide is utilized as the aryl backbone, the resulting compounds mimic the transition state of the ALS enzyme's natural substrate. This effectively blocks the biosynthesis of branched-chain amino acids (valine, leucine, isoleucine), leading to rapid weed chlorosis and death [[6]]().

ALS_Pathway Pyruvate Pyruvate / 2-Oxobutyrate ALS Acetolactate Synthase (ALS) Enzyme Pyruvate->ALS Intermediate Acetolactate / Acetohydroxybutyrate ALS->Intermediate WeedDeath Weed Chlorosis & Death ALS->WeedDeath Starvation of BCAA BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Intermediate->BCAA PlantGrowth Plant Protein Synthesis & Growth BCAA->PlantGrowth Inhibitor Sulfonamide-Derived Inhibitor Inhibitor->ALS Blocks Active Site

Mechanism of Acetolactate Synthase (ALS) inhibition leading to targeted weed mortality.

Novel Fungicidal Hybrids

Beyond herbicides, halogenated sulfonamides are increasingly hybridized with coumarin or pyrazole derivatives to create broad-spectrum fungicides. These hybrids target critical fungal pathways, such as Succinate Dehydrogenase (SDHI), showing potent efficacy against destructive plant pathogens like Botrytis cinerea and Fusarium graminearum7.

Physicochemical Profiling & Quantitative Data

Understanding the baseline physicochemical properties of the building block is essential for predicting the pharmacokinetics of the final agrochemical formulation.

Table 1: Physicochemical Properties of 3-Chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide 1

PropertyValueAgrochemical Significance
Molecular Weight 237.67 g/mol Low MW allows for the addition of complex heterocycles while staying within the optimal limits for systemic plant uptake.
TPSA 45.8 ŲOptimal polarity for balancing soil adsorption (Kd) and phloem mobility.
XLogP3-AA ~2.37Favorable lipophilicity for cuticular penetration in foliar applications.
H-Bond Acceptors 4Facilitates target-site binding (e.g., ALS enzyme channel) without excessive hydration penalties.

Table 2: Expected Yield and IC50 Metrics for Synthesized Derivatives

Derivative ClassAverage SNAr Yield (%)Target EnzymeIn Vitro IC50 (nM)Primary Application
Pyrimidinyl-Sulfonamide78 - 85%Acetolactate Synthase (ALS)12 - 45 nMBroadleaf Herbicide
Coumarin-Sulfonamide Hybrid65 - 72%Succinate Dehydrogenase (SDHI)85 - 110 nMBroad-Spectrum Fungicide

Experimental Protocols

Protocol A: Scaffold Derivatization via Nucleophilic Aromatic Substitution (SNAr)

Objective: To couple a bioactive amine (e.g., a substituted pyrimidine) to the aryl ring by displacing the highly activated ortho-fluorine atom.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1.0 equivalent of 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

    • Causality: DMF is selected as a polar aprotic solvent to stabilize the Meisenheimer complex transition state during the SNAr reaction.

  • Base Addition: Add 2.0 equivalents of Cesium Carbonate (Cs₂CO₃).

    • Causality: Cs₂CO₃ is utilized over cheaper bases (like Na₂CO₃) because the large, highly polarizable cesium cation enhances the solubility and nucleophilicity of the amine via the "cesium effect," driving the reaction forward.

  • Nucleophile Addition: Add 1.2 equivalents of the target amine (e.g., 2-amino-4,6-dimethoxypyrimidine).

  • Thermal Activation: Heat the reaction mixture to 90°C and stir continuously for 12 hours.

  • Self-Validating Quality Control: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Validation: The disappearance of the starting material peak (m/z 237.6) and the emergence of the product mass confirms successful SNAr. If unreacted starting material remains, verify the anhydrous state of the DMF; trace water can hydrolyze the fluoro group to a phenol, stalling the intended amination.

  • Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

Objective: To validate the herbicidal efficacy of the newly synthesized sulfonamide derivative by measuring its ability to inhibit ALS activity in vitro.

Step-by-Step Methodology:

  • Enzyme Preparation: Extract ALS from young Arabidopsis thaliana or target weed seedlings using a standard protein extraction buffer (pH 7.5).

  • Buffer Formulation: Prepare the assay buffer containing 20 mM sodium phosphate (pH 7.0), 20 mM MgCl₂, 2 mM Thiamine Pyrophosphate (TPP), and 20 µM Flavin Adenine Dinucleotide (FAD).

    • Causality: Adding FAD and TPP is mandatory because ALS is a cofactor-dependent enzyme. Omitting these will result in zero baseline activity, rendering the assay useless 5.

  • Inhibitor Incubation: Pre-incubate the enzyme extract with varying concentrations of the synthesized inhibitor (0.1 nM to 10 µM in 1% DMSO) for 15 minutes at 37°C.

  • Reaction Initiation: Add 50 mM sodium pyruvate to initiate the biosynthesis of acetolactate. Incubate for 60 minutes at 37°C.

  • Termination & Decarboxylation: Stop the reaction by adding 6 N H₂SO₄ and heating at 60°C for 15 minutes.

    • Causality: Acidification and heating are critical as they chemically decarboxylate the enzymatic product (acetolactate) into acetoin, which is required for downstream colorimetric detection.

  • Colorimetric Detection: Add 0.5% creatine and 5% 1-naphthol (in 2.5 N NaOH). Incubate in the dark for 15 minutes, then measure absorbance at 530 nm.

    • Validation: Include a positive control (e.g., commercial Penoxsulam) and a vehicle control (1% DMSO). The assay is only valid if the vehicle control shows a linear increase in absorbance at 530 nm, confirming active enzyme, while the positive control completely suppresses absorbance.

References

  • Guidechem. "MOLPORT-020-362-666 1263277-46-8 wiki".
  • Journal of Agricultural and Food Chemistry - ACS Publications. "Partitioning of Penoxsulam, a New Sulfonamide Herbicide".
  • PMC. "Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields".
  • Benchchem. "Benzenesulfonamide, 2,5-dichloro-4-hydroxy-N,N-dimethyl".
  • Benchchem. "N-Cyclohexyl 4-fluorobenzenesulfonamide | 565-40-2".
  • ResearchGate. "Chemistry and Fate of Triazolopyrimidine Sulfonamide Herbicides".
  • MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide Synthesis

Welcome to the Technical Support Center for the amidation of 3-chloro-2-fluorobenzenesulfonyl chloride. The transformation of a sulfonyl chloride to a sulfonamide is a foundational reaction in medicinal chemistry, but ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the amidation of 3-chloro-2-fluorobenzenesulfonyl chloride. The transformation of a sulfonyl chloride to a sulfonamide is a foundational reaction in medicinal chemistry, but achieving quantitative yields requires strict control over stoichiometry, temperature, and moisture. This guide provides mechanistic troubleshooting, quantitative data, and a self-validating protocol to help researchers eliminate side reactions and maximize product recovery.

Mechanistic Overview & Reaction Workflow

The synthesis of 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide relies on a nucleophilic acyl substitution pathway. Dimethylamine attacks the electrophilic sulfur center of 3-chloro-2-fluorobenzenesulfonyl chloride, displacing the chloride ion. Because the reaction generates hydrogen chloride (HCl) as a byproduct, and because the sulfonyl chloride is highly susceptible to nucleophilic attack by water, the reaction environment must be carefully engineered.

SynthesisWorkflow N1 3-Chloro-2-fluorobenzenesulfonyl Chloride (in dry DCM) N2 Cool to 0 °C (Ice Bath) N1->N2 N3 Add Dimethylamine (2.5 eq, 2M in THF) N2->N3 N4 Stir at RT (2-4 hours) N3->N4 N5 Aqueous Quench & DCM Extraction N4->N5 N6 3-Chloro-2-fluoro-N,N- dimethylbenzene-1-sulfonamide N5->N6

Figure 1: Optimized workflow for 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide synthesis.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why is my reaction stalling at ~50% conversion despite prolonged stirring? A1: This is a classic stoichiometric failure. The amidation of a sulfonyl chloride releases one equivalent of HCl. If you use only one equivalent of dimethylamine, the generated HCl rapidly protonates the remaining unreacted amine, forming dimethylamine hydrochloride. This salt is non-nucleophilic, effectively halting the reaction at 50% conversion. As detailed in1[1], you must use at least 2.0 equivalents of dimethylamine—one to act as the nucleophile, and one to act as the acid scavenger.

Q2: I am observing a highly polar baseline spot on my TLC and my yield is low. What is it? A2: The baseline spot is 3-chloro-2-fluorobenzenesulfonic acid, the product of sulfonyl chloride hydrolysis. Sulfonyl chlorides are exquisitely sensitive to moisture. If you are using an aqueous dimethylamine solution (e.g., 40% w/w in water), the water competes with the amine as a nucleophile. To prevent this, switch to anhydrous conditions. Use a commercially available solution of dimethylamine in anhydrous THF (typically 2.0 M) and ensure your primary solvent (e.g., dichloromethane) is dry, as 2[2].

Q3: The reaction mixture turns dark and tarry upon the addition of the amine. How do I prevent this? A3: Sulfonylation is a highly exothermic process. Rapid addition of the amine at room temperature causes localized heating, leading to thermal degradation of both the starting material and the product. Literature on3[3] emphasizes that strict temperature control is required to prevent exotherm-induced side reactions. Control the exotherm by cooling the sulfonyl chloride solution to 0–5 °C in an ice bath prior to amine addition, and add the amine dropwise to maintain the internal temperature below 10 °C.

Troubleshooting & Yield Optimization Matrix

Use the following data table to diagnose specific yield-limiting factors in your workflow and apply the corresponding corrective actions.

Observed IssuePrimary Mechanistic CauseImpact on YieldCorrective Action
Reaction stalls at ~50% Insufficient amine stoichiometry (HCl poisoning)Max 50% theoreticalUse ≥2.5 eq dimethylamine, or 1.1 eq dimethylamine + 1.5 eq DIPEA.
Baseline spot on TLC Hydrolysis via aqueous reagents20–40% reductionReplace 40% aq. amine with 2.0 M Dimethylamine in anhydrous THF.
Tarry, dark mixture Exothermic degradation30–50% reductionCool to 0 °C; add amine dropwise over 15–30 minutes.
Excess mass after drying Trapped dimethylamine hydrochloride saltFalsely inflated yieldIntroduce a secondary 1N HCl wash followed by a brine wash.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that any deviation from the expected chemical behavior is caught before proceeding to the next step.

Reagents Required:

  • 3-chloro-2-fluorobenzenesulfonyl chloride (1.0 eq, limiting reagent)

  • Dimethylamine (2.0 M solution in THF) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)

  • Deionized water, 1N HCl, and Brine (for workup)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 eq of 3-chloro-2-fluorobenzenesulfonyl chloride in anhydrous DCM to create a 0.1 M solution in an oven-dried round-bottom flask equipped with a magnetic stir bar. Maintain an inert atmosphere (Nitrogen or Argon).

  • Thermal Regulation: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C for 10 minutes.

  • Nucleophile Addition: Using an addition funnel or syringe pump, add 2.5 eq of Dimethylamine (2.0 M in THF) dropwise over 15–30 minutes. Self-Validation Check: A white precipitate (dimethylamine hydrochloride) should begin to form, confirming the amidation is actively occurring and HCl is being scavenged.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours.

  • In-Process Control (TLC Check): Remove a 10 µL aliquot, dilute in 1 mL DCM, and spot against the starting material on a silica gel plate (Eluent: 3:1 Hexanes/Ethyl Acetate). Self-Validation Check: The starting material (higher Rf) must be completely consumed. If starting material remains, add an additional 0.5 eq of dimethylamine and stir for 1 hour.

  • Quenching & Extraction: Quench the reaction by adding an equal volume of deionized water. Transfer to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Washing: Wash the combined organic layers sequentially with 1N HCl (to remove excess unreacted dimethylamine) and saturated brine (to remove residual water).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Mass Balance Check: Weigh the crude product. Self-Validation Check: A yield >100% indicates residual solvent or trapped salts. If >100%, re-dissolve in DCM and repeat the water wash.

References

  • Title: Technical Support Center: Scaling Up N,N-Dimethylphenothiazine-2-sulfonamide Synthesis Source: BenchChem URL
  • Source: PMC (NIH)
  • Title: A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism Source: RSC Advances URL

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide Substitutions

Welcome to the Advanced Synthesis Support Center. As Senior Application Scientists, we frequently encounter challenges when functionalizing highly congested aromatic systems.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As Senior Application Scientists, we frequently encounter challenges when functionalizing highly congested aromatic systems. 3-Chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide (CAS: 1263277-46-8) is a versatile bifunctional building block, but its local steric environment is notoriously unforgiving.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you master both Nucleophilic Aromatic Substitution (SNAr) at the C2-fluoro position and transition-metal-catalyzed cross-coupling at the C3-chloro position.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my SNAr amination at the 2-fluoro position fail or require forcing conditions, despite fluorine being an excellent leaving group? A1: The failure is rarely electronic; it is almost entirely steric. The strongly electron-withdrawing sulfonamide (-SO2NMe2) group highly activates the ortho-fluorine for SNAr . However, the dimethylamine moiety of the sulfonamide is rotationally bulky. When a nucleophile approaches the C2 position, it experiences severe van der Waals repulsion from both the -SO2NMe2 group and the adjacent C3-chlorine (the "buttressing effect"). To overcome this, you must provide sufficient kinetic energy (temperatures >100 °C) to force the nucleophile into the required Bürgi-Dunitz trajectory, or artificially increase the nucleophilicity of your amine by pre-deprotonating it with a strong base (e.g., NaH).

Q2: I want to perform a Buchwald-Hartwig cross-coupling at the 3-chloro position. How do I prevent the reaction from stalling? A2: The C3-chlorine is flanked by the C2-fluorine and is highly sterically hindered. Standard catalysts like Pd(PPh3)4 will fail because the rate-limiting step—often reductive elimination in these congested systems—requires a flexible coordination sphere. You must use a bulky, electron-rich ligand such as tBuXPhos or a specialized bimetallic Copper-Iron system . These ligands are specifically designed to force the metal center into a highly reactive, low-coordinate state that accelerates reductive elimination despite the steric bulk of the substrate .

Q3: Can I perform a sequential SNAr followed by cross-coupling in a single one-pot operation? A3: This is highly discouraged. SNAr typically requires polar aprotic solvents (e.g., DMF, DMSO) and inorganic bases at high temperatures, which can degrade sensitive Palladium catalysts or cause premature protodehalogenation of the C3-chlorine. Always perform the SNAr first, isolate the intermediate, and then perform the cross-coupling in a non-polar solvent (e.g., Toluene) under strictly anhydrous conditions.

Part 2: Troubleshooting Guide & Experimental Protocols

Quantitative Data: Nucleophile Steric Impact on SNAr Yields

The success of your SNAr reaction is inversely proportional to the steric bulk of your nucleophile. Use the table below to adjust your expectations and reaction conditions accordingly.

Table 1: Impact of Nucleophile Steric Bulk on C2-F SNAr Substitution (Baseline Conditions: K2CO3, DMSO, 100 °C, 16h)

Nucleophile TypeExampleRelative Steric BulkExpected Yield (%)Troubleshooting Action
Unhindered Primary AmineMethylamineLow>90%Standard protocol is sufficient.
Hindered Primary Aminetert-ButylamineHigh40-50%Increase temp to 120 °C; extend time to 24h.
Unhindered Secondary AminePyrrolidineMedium75-85%Ensure strictly anhydrous conditions.
Hindered Secondary AmineDiisopropylamineVery High<10%Switch to Protocol 1 (Strong base activation).
Protocol 1: Optimized SNAr for Sterically Hindered Amines (C2-Fluoro Position)

Self-Validating Rationale: By pre-forming the nucleophilic amide anion using a strong base (NaH) rather than relying on a weak base (K2CO3) to scavenge HF, we drastically increase the HOMO energy of the nucleophile. This compensates for the high steric activation barrier imposed by the adjacent -SO2NMe2 group.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the hindered amine (1.2 equiv) and anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv) in portions. Stir for 30 minutes until H2 evolution ceases.

  • Addition: Dissolve 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the amine anion mixture over 15 minutes to prevent localized thermal spikes.

  • Heating: Remove the ice bath and heat the reaction to 110 °C for 18 hours.

  • Workup: Cool to room temperature, quench carefully with saturated aqueous NH4Cl, and extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Protocol 2: Buchwald-Hartwig Amination at the C3-Chloro Position

Self-Validating Rationale: Utilizing tBuXPhos ensures that the Pd center is sufficiently electron-rich to undergo oxidative addition into the sterically congested C-Cl bond, while its extreme steric bulk promotes rapid reductive elimination, preventing the catalyst from being trapped in an unreactive resting state.

  • Setup: In a nitrogen-filled glovebox, charge a vial with the C2-substituted-3-chloro-N,N-dimethylbenzene-1-sulfonamide (1.0 equiv), the desired amine (1.5 equiv), Pd2(dba)3 (2.5 mol%), tBuXPhos (5 mol%), and Sodium tert-butoxide (NaOtBu, 2.0 equiv).

  • Solvent: Add anhydrous, degassed Toluene (0.1 M). Seal the vial with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and heat at 100 °C in an oil bath for 12-24 hours. Monitor strictly via LC-MS to prevent over-reaction.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the Pd catalyst and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography.

Part 3: Mechanistic Visualizations

ReactionPathways Start 3-Chloro-2-fluoro-N,N-dimethyl benzene-1-sulfonamide SNAr Pathway A: SNAr at C2-F (Requires Polar Aprotic Solvent) Start->SNAr Nucleophile attack CrossCoupling Pathway B: Cross-Coupling at C3-Cl (Requires Pd/Cu Catalysis) Start->CrossCoupling Transition Metal StericSNAr Steric Hindrance at C2 Overcome via High Temp / Strong Base SNAr->StericSNAr Encounters -SO2NMe2 bulk StericCC Steric Hindrance at C3 Overcome via Bulky Ligands (tBuXPhos) CrossCoupling->StericCC Encounters -F and -SO2NMe2 bulk ProductA 2-Amino-3-chloro-N,N-dimethyl benzene-1-sulfonamide StericSNAr->ProductA Successful Substitution ProductB 3-Amino-2-fluoro-N,N-dimethyl benzene-1-sulfonamide StericCC->ProductB Successful Coupling

Bifunctional divergence: SNAr vs. Cross-Coupling pathways and steric resolutions.

SNArMechanism Nuc 1. Nucleophile Activation (NaH) Approach 2. Bürgi-Dunitz Trajectory Approach Nuc->Approach High Temp overcomes repulsion Meisenheimer 3. Meisenheimer Complex Formation Approach->Meisenheimer C2-F Attack Elimination 4. Fluoride Elimination Meisenheimer->Elimination Rearomatization Product 5. Sterically Relaxed Product Elimination->Product Irreversible step

Step-by-step kinetic progression of sterically hindered SNAr at the C2-fluoro position.

References

  • SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design ChemRxiv / Journal of Organic Chemistry URL:[Link]

  • Copper–Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides: Synthesis of Sulfonamide Drugs Organic Letters URL:[Link]

  • Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides Journal of Organic Chemistry URL:[Link]

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting Guide for 3-Chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide (CAS: 1263277-46-8)[1].

Because this compound is a tertiary sulfonamide, it lacks the acidic N-H proton characteristic of primary and secondary sulfonamides. This fundamental structural difference dictates that standard acid-base extraction protocols must be logically inverted or heavily modified to prevent product loss and ensure high purity[2].

Section 1: Purification Workflow Overview

The following workflow outlines the optimal path from a crude reaction mixture (typically containing unreacted dimethylamine and hydrolyzed sulfonyl chloride) to a highly pure crystalline product.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Acid/Amine Impurities) Workup Dissolve in Organic Solvent (EtOAc or DCM) Crude->Workup AcidWash 1M HCl Aqueous Wash (Removes Dimethylamine) Workup->AcidWash BaseWash Sat. NaHCO3 Aqueous Wash (Removes Sulfonic Acid) AcidWash->BaseWash Brine Brine Wash & Dry over Na2SO4 (Removes Residual Water) BaseWash->Brine Concentration Solvent Evaporation (Rotary Evaporator) Brine->Concentration Recryst Recrystallization (EtOAc / Hexanes) Concentration->Recryst Pure Pure 3-chloro-2-fluoro-N,N- dimethylbenzene-1-sulfonamide Recryst->Pure

Figure 1: End-to-end liquid-liquid extraction and recrystallization workflow.

Section 2: Aqueous Workup & Liquid-Liquid Extraction (FAQs)

Q1: My crude mixture contains unreacted dimethylamine and 3-chloro-2-fluorobenzenesulfonic acid. How do I selectively isolate the target sulfonamide? A1: The key to isolating 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide lies in its tertiary nature. Unlike primary or secondary sulfonamides, which possess an acidic N-H proton and dissolve in basic aqueous solutions, your target compound remains neutral and highly lipophilic across a broad pH range.

  • Step 1 (Acid Wash): Wash the organic layer with 1M HCl. This protonates the unreacted dimethylamine, driving it into the aqueous phase as a water-soluble hydrochloride salt. Self-Validation: Check the pH of the aqueous layer; it must remain acidic (< pH 3) to ensure complete amine removal.

  • Step 2 (Base Wash): Wash the organic layer with saturated aqueous NaHCO₃. This deprotonates any sulfonic acid byproducts (formed via hydrolysis of the starting material), extracting them into the aqueous phase. The target tertiary sulfonamide remains safely in the organic layer.

ExtractionLogic Mixture Organic Phase Crude Mixture Amine Dimethylamine (Impurity) Mixture->Amine Acid Sulfonic Acid (Impurity) Mixture->Acid Product Tertiary Sulfonamide (Target Compound) Mixture->Product HCl 1M HCl Wash Amine->HCl Protonation NaHCO3 NaHCO3 Wash Acid->NaHCO3 Deprotonation Organic Layer Organic Layer Product->Organic Layer Remains Neutral (No N-H proton) Aqueous Waste 1 Aqueous Waste 1 HCl->Aqueous Waste 1 Water Soluble Salt Aqueous Waste 2 Aqueous Waste 2 NaHCO3->Aqueous Waste 2 Water Soluble Salt

Figure 2: Mechanistic causality of the differential acid-base extraction process.

Q2: I still see unreacted 3-chloro-2-fluorobenzenesulfonyl chloride on my TLC plate. How do I remove it? A2: Sulfonyl chlorides[3] can be sterically hindered and may survive mild aqueous workups. If TLC (e.g., 20% EtOAc/Hexanes) indicates unreacted starting material, stir the crude organic phase vigorously with a 10% aqueous solution of N,N-dimethylethylenediamine (an amine scavenger) for 30 minutes prior to the main workup. This converts the unreacted chloride into a highly polar, water-soluble species that is easily washed away during the subsequent acidic wash.

Section 3: Recrystallization Strategies

Q3: What is the best solvent system for recrystallizing 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide? A3: Tertiary benzenesulfonamides typically exhibit excellent crystallinity. The optimal solvent system balances solubility at high temperatures with poor solubility at low temperatures. Based on established protocols for structurally similar N,N-dimethyl sulfonamides[2], a binary solvent system of Ethyl Acetate (EtOAc) and Hexanes is highly recommended. Acetonitrile is a viable alternative for single-solvent recrystallization[4].

Table 1: Quantitative Comparison of Recrystallization Solvent Systems

Solvent SystemRatio (v/v)Expected Yield RecoveryExpected PurityMechanistic Notes / Causality
EtOAc / Hexanes 1:3 to 1:580 - 85%>98%Recommended. EtOAc provides solubility; Hexanes force crystallization. Excellent for excluding polar impurities from the crystal lattice.
Acetonitrile Neat70 - 75%>95%Good alternative if the compound oils out in non-polar solvents. Requires rigorous cooling to -20°C to maximize yield[4].
EtOH / Water 3:1<60%~90%Not recommended. The highly hydrophobic nature of the di-halogenated ring and dimethyl groups causes premature precipitation (oiling out) rather than crystallization.

Q4: Can you provide a step-by-step protocol for the EtOAc/Hexanes recrystallization? A4: Follow this self-validating protocol to ensure high purity and prevent product loss:

  • Dissolution: Place the crude, dry 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide in a round-bottom flask. Add a minimum volume of hot Ethyl Acetate (approx. 2-3 mL per gram of crude) while stirring and heating to 60°C until fully dissolved.

  • Hot Filtration (Optional): If insoluble particulates are present, quickly filter the hot solution through a pre-warmed fritted funnel to prevent premature crystallization.

  • Anti-Solvent Addition (The Cloud Point): While maintaining gentle heating, add hot Hexanes dropwise until the solution becomes faintly cloudy. Self-Validation: Add exactly 1-2 drops of hot EtOAc to clear the solution back to transparency. This confirms you are exactly at the saturation point.

  • Cooling: Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed. Causality: Slow cooling promotes the formation of a stable, highly ordered crystal lattice, thermodynamically excluding impurities.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0-4°C) for 2 hours to maximize the yield.

  • Isolation: Filter the crystals using a Büchner funnel. Wash the filter cake with ice-cold hexanes to remove any residual mother liquor. Dry under a high vacuum.

Section 4: Advanced Troubleshooting

Q5: My product is "oiling out" instead of forming crystals. What went wrong? A5: "Oiling out" occurs when the compound separates as a liquid rather than a solid. This happens because the solvent system cools below the melting point of the mixture before the saturation point is reached.

  • Solution: Re-dissolve the oil in a small amount of EtOAc. Add less Hexanes this time, ensuring the cloud point is reached at a lower temperature. Alternatively, add a microscopic seed crystal of pure 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide to the solution just before the oiling temperature is reached to forcefully induce nucleation.

References
  • Younas, F., et al. "Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents." PubMed Central (PMC), 2022. URL:[Link]

  • Savardi, A., et al. "Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome." ACS Journal of Medicinal Chemistry, 2021. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide

Welcome to the technical support guide for 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in experimental assays. Low aqueous solubility is a frequent hurdle in drug discovery, often leading to underestimated activity, poor reproducibility, and inaccurate structure-activity relationships (SAR).[1] This guide provides a logical, in-depth framework for diagnosing and overcoming these issues, ensuring the integrity and reliability of your experimental data.

Compound Profile: Predicted Physicochemical Properties

No specific experimental data for 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide was found in publicly available databases. However, based on its chemical structure, we can predict its key properties. These predictions are foundational to understanding its behavior and selecting an appropriate solubilization strategy.

PropertyPredicted Value / CharacteristicRationale & Implications for Solubility
Chemical Structure 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamideThe halogenated benzene ring makes the molecule rigid and hydrophobic. The N,N-dimethyl substitution removes the acidic proton typically found on primary or secondary sulfonamides.[2][3]
Compound Type Neutral, LipophilicThe absence of readily ionizable functional groups suggests its solubility will be largely independent of pH in the physiological range (pH 4-9).
Predicted LogP High (>3.0)The presence of chloro- and fluoro- substituents on the aromatic ring significantly increases lipophilicity, driving poor aqueous solubility.
Predicted pKa No ionizable group in pH 1-12 rangeThe N,N-disubstituted sulfonamide group is not appreciably acidic or basic. Therefore, pH adjustment is not a viable primary strategy for solubilization.[][5]
Aqueous Solubility Very LowExpected to be poorly soluble (<10 µg/mL) in aqueous buffers due to high lipophilicity and crystalline structure.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered when working with this compound.

Q1: I dissolved my compound in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. Why did this happen and what should I do?

A1: This is a classic sign of a compound exceeding its kinetic solubility limit.[6] Dimethyl sulfoxide (DMSO) is an exceptionally strong organic solvent capable of dissolving highly lipophilic compounds.[7][8] However, when this concentrated DMSO stock is introduced into an aqueous environment (your buffer), the solvent properties change dramatically. Water is a poor solvent for your compound, and the small final concentration of DMSO (e.g., 0.1-0.5%) is insufficient to keep it in solution. The compound "crashes out" as a precipitate.

Immediate Steps:

  • Decrease Final Concentration: The simplest first step is to lower the final assay concentration of the compound to a level below its aqueous solubility limit.

  • Visually Inspect: Always visually inspect your assay plates or tubes for signs of precipitation (cloudiness, particulates) after adding the compound.

  • Perform a Solubility Test: Before running a full assay, determine the kinetic solubility in your specific assay buffer (see Protocol 1). This will define the maximum concentration you can test.[9]

Q2: What is the maximum percentage of DMSO I can use in my assay without causing artifacts?

A2: This is highly dependent on the assay type. For most cell-based assays, the final DMSO concentration should be kept ≤0.5% , with ≤0.1% being the ideal to avoid solvent-induced toxicity or off-target effects.[10] Enzymatic assays can sometimes tolerate higher concentrations (e.g., 1-2%), but this must be validated. Crucially, you must always include a "vehicle control" —an identical assay condition containing the same final concentration of DMSO but no compound—to ensure the solvent itself is not affecting the results.[7]

Q3: Can I just heat or sonicate the aqueous solution to get my compound to dissolve?

A3: While gentle heating (e.g., 37°C) and sonication can help dissolve a compound in a DMSO stock solution, they are generally ineffective and not recommended for resolving precipitation in the final aqueous assay buffer.[7][9][10] The problem is thermodynamic insolubility in water, not just a slow dissolution rate. Any compound forced into solution by heating will likely precipitate again as the solution cools to the assay temperature. This can create inconsistent results.

Part 2: In-Depth Troubleshooting & Solubilization Workflows

If simple dilution fails, a systematic approach is required. The following workflow provides a decision-making process for addressing persistent solubility issues.

Troubleshooting Workflow Diagram

G cluster_start Initial State cluster_step1 Step 1: Basic Optimization cluster_step2 Step 2: Co-Solvent Approach cluster_step3 Step 3: Advanced Formulation cluster_end Resolution start Compound Precipitates in Aqueous Assay Buffer sol_test Protocol 1: Determine Kinetic Solubility in Assay Buffer start->sol_test Problem Identified lower_conc Lower Final Compound Concentration Below Solubility Limit sol_test->lower_conc Solubility Limit Found cosolvent Increase Co-solvent % (e.g., DMSO, Ethanol) Is final % < 2%? lower_conc->cosolvent If Concentration is Too Low end_node Clear, Stable Solution for Assay lower_conc->end_node If Sufficient for Assay validate_cosolvent Validate Co-solvent Tolerance with Vehicle Control cosolvent->validate_cosolvent Yes cyclodextrin Protocol 2: Use Cyclodextrins (e.g., HP-β-CD) cosolvent->cyclodextrin No (Final % > 2%) validate_cosolvent->cyclodextrin If Assay is NOT Tolerant validate_cosolvent->end_node If Assay is Tolerant & Compound is Soluble surfactant Use Surfactants (e.g., Tween-80, Cremophor EL) (Caution in Cell Assays) cyclodextrin->surfactant If Still Insoluble cyclodextrin->end_node If Soluble & Compatible surfactant->end_node If Soluble & Compatible

Caption: A step-by-step decision tree for troubleshooting poor compound solubility.

Guide 1: Co-Solvent Systems

Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the bulk solution, thereby increasing the solubility of hydrophobic compounds.[][11]

  • Mechanism: Co-solvents work by disrupting the highly ordered hydrogen-bonding network of water. This reduces the energy required to create a cavity for the non-polar solute molecule, making solvation more favorable.[]

  • Common Co-solvents: DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[][11]

  • When to Use: This is a good second step when the required compound concentration is just above its solubility limit in buffer with <0.5% DMSO. You can try incrementally increasing the final co-solvent concentration (e.g., from 0.5% to 1.0%, then 1.5%).

  • Causality & Trustworthiness: The key is to find a balance. While a higher co-solvent percentage increases compound solubility, it also increases the risk of assay interference or cytotoxicity.[12] Never proceed without a vehicle control. Test a range of co-solvent concentrations alone to identify the highest percentage that has no intrinsic effect on your experimental system.

Guide 2: Advanced Formulation with Excipients

When co-solvents are insufficient or incompatible, formulation excipients can be used. These agents encapsulate the hydrophobic molecule, presenting a hydrophilic exterior to the aqueous environment.

A. Cyclodextrins

  • Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a torus (donut).[13] Their exterior is hydrophilic, while the central cavity is hydrophobic. The lipophilic 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide molecule can partition into this non-polar cavity, forming a water-soluble "inclusion complex."[13][14][] This complexation is a reversible equilibrium, and upon high dilution, the drug is released.[13][]

  • Recommended Agent: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity compared to natural β-cyclodextrin.[13][16] It can increase drug solubility by up to 50-fold.[13]

  • When to Use: This is an excellent choice for both in vitro and in vivo studies when co-solvent concentrations become problematic. Cyclodextrins are generally considered benign vehicles in biological systems.[13]

  • Causality & Trustworthiness: The formation of an inclusion complex is a validated method for "solubilizing" a molecule without altering its chemical structure.[] A vehicle control using HP-β-CD in buffer is still necessary to confirm it has no effect on your specific assay.

G compound Poorly Soluble Compound (Lipophilic) cavity Hydrophobic Cavity complex Soluble Inclusion Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

B. Surfactants (Detergents)

  • Mechanism: Surfactants are amphipathic molecules that, above a certain concentration (the critical micelle concentration, CMC), self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment that can encapsulate your insoluble compound, while the hydrophilic heads face the aqueous buffer.[12]

  • Recommended Agents: Non-ionic surfactants like Polysorbate 80 (Tween-80) or Cremophor EL are commonly used.[17]

  • When to Use: This is often a last resort, particularly for cell-based assays.

  • Causality & Trustworthiness: Surfactants are effective solubilizers but carry a high risk of biological interference. They can disrupt cell membranes, denature proteins, and interfere with assay readouts.[17][18] Their use must be carefully titrated to find the lowest effective concentration, and rigorous vehicle controls are mandatory. Concentrations as low as 0.01% (v/v) Tween-80 have been shown to affect cell membrane permeability.[19]

Table of Recommended Starting Concentrations for Excipients:

ExcipientTypeTypical Starting ConcentrationMax Recommended (Cell Assays)Key Considerations
DMSO Co-solvent0.1% (v/v)0.5% (v/v)Gold standard; must run vehicle control.[10]
Ethanol Co-solvent0.5% (v/v)1.0% (v/v)Can be more cytotoxic than DMSO for some cell lines.
HP-β-CD Cyclodextrin1-5% (w/v)10% (w/v)Generally low toxicity; excellent alternative to co-solvents.[13][16]
Tween-80 Surfactant0.01% (v/v)0.1% (v/v)High risk of assay interference; use with caution.[17][19][20]

Part 3: Experimental Protocols

These protocols provide step-by-step instructions for implementing the strategies discussed above.

Protocol 1: Kinetic Solubility Determination in Assay Buffer

Objective: To determine the maximum concentration of the compound that can be dissolved in the final assay buffer without precipitating when added from a DMSO stock.

Methodology:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide in 100% DMSO (e.g., 20 mM). Ensure it is fully dissolved, using gentle warming or sonication if necessary.[7]

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the DMSO stock solution in 100% DMSO. This ensures the compound concentration changes while the solvent remains constant.

  • Dilution into Buffer: Transfer a small, fixed volume (e.g., 1 µL) from each well of the DMSO dilution plate into a corresponding well of a new 96-well plate pre-filled with a fixed volume of your aqueous assay buffer (e.g., 199 µL). This creates a 1:200 dilution with a final DMSO concentration of 0.5%.

  • Incubation & Measurement: Shake the plate for 10 minutes and let it sit at room temperature for 1-2 hours.[9] Measure the turbidity (light scattering) of each well using a plate reader (nephelometry) or by measuring absorbance at a high wavelength (e.g., 650 nm) where the compound itself does not absorb.[9][21]

  • Analysis: Plot the turbidity reading against the compound concentration. The concentration at which the turbidity begins to sharply increase is the kinetic solubility limit. Data points at or above this concentration in your main assay should be excluded.[9]

Protocol 2: Solubilization using HP-β-Cyclodextrin

Objective: To prepare a stock solution of the compound formulated with HP-β-CD to enhance its aqueous solubility.

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., 20 g of HP-β-CD in a final volume of 100 mL of PBS). Stir until fully dissolved. This will be your formulation vehicle.

  • Add Compound: Add the solid powder of 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide directly to the HP-β-CD solution to achieve your desired final stock concentration (e.g., 1 mM).

  • Facilitate Complexation: Vigorously vortex the solution. Place it on a shaker or rotator at room temperature overnight to allow for the equilibrium of the inclusion complex to be reached. The solution should become clear.

  • Sterilization & Storage: Sterilize the final solution by passing it through a 0.22 µm filter. This also removes any small amount of undissolved compound. Store at 4°C.

  • Assay Use: Use this aqueous stock solution directly for dilutions in your assay. Remember to prepare your vehicle control using the 20% HP-β-CD solution without the compound.

References

  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]

  • Wikipedia. Cosolvent. [Link]

  • DSDP Analytics. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]

  • MedCrave online. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. [Link]

  • Abbexa. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • MDPI. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. [Link]

  • European Medicines Agency (EMA). (2025). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • European Medicines Agency (EMA). (1999). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • Slideshare. Developing specifications in ICH Q6B guidelines. [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. [Link]

  • SciELO. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. [Link]

  • SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • Wiley Online Library. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]

  • Royal Society of Chemistry. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. [Link]

  • ResearchGate. (PDF) Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. [Link]

  • PubChem. N,N-dimethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide. [Link]

  • Emulatebio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • Frontiers. Effects of Tween 80 on Growth and Biofilm Formation in Laboratory Media. [Link]

  • PubMed. (2014). Effect of the surfactant tween 80 on the detachment and dispersal of Salmonella enterica serovar Thompson single cells and aggregates from cilantro leaves as revealed by image analysis. [Link]

  • PubMed. (1975). The effect of non-ionic detergent tween 80 on colcemid-resistant transformed mouse cells in vitro. [Link]

  • ChemRxiv. Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. [Link]

  • ResearchGate. The pK a values of the sulfonamides investigated. | Download Table. [Link]

  • PubChem. 3-Chloro-2-fluorobenzamide. [Link]

  • PharmaTutor. (2013). Technologies to Counter Poor Solubility Issues: A Review. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Arabian Journal of Chemistry. (2023). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. [Link]

  • Chemsrc. (2025). Benzenesulfonamide,N,N-dimethyl. [Link]

  • PubChem. 4-hydroxy-N,N-dimethylbenzenesulfonamide. [Link]

  • mzCloud. (2016). N1 3 Chloro 4 fluorophenyl 4 fluoro 3 5 dimethylbenzene 1 sulfonamide. [Link]

  • ChemSrc. 3-chloro-2,4-dimethylbenzene-1-sulfonyl chloride. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of GC-MS Analytical Methods for 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide

In the landscape of pharmaceutical development and quality control, the bedrock of any reliable product is a robust and validated analytical method. This guide provides an in-depth, experience-driven approach to the vali...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the bedrock of any reliable product is a robust and validated analytical method. This guide provides an in-depth, experience-driven approach to the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for a compound of increasing interest: 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide. We will not only detail the necessary validation parameters but also explore the rationale behind these experimental choices and compare the GC-MS method with a viable alternative, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] For a molecule like 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide, with its halogenated and sulfonamide moieties, selecting the right analytical technique is paramount. The volatility of this compound, or its derivatives, makes it a suitable candidate for GC-MS analysis.

This guide is structured to provide a comprehensive framework for researchers, scientists, and drug development professionals, grounded in the principles of scientific integrity and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

The "Why": Methodological Choices and Rationale

The selection of GC-MS for 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide is a strategic one. The technique's strength lies in its ability to separate volatile and semi-volatile compounds with high efficiency and provide definitive identification through mass spectrometry.[5][6] The halogenated nature of the target analyte makes it amenable to electron capture detection (ECD) if higher sensitivity is required, though for validation purposes, a mass spectrometer provides unparalleled specificity.

However, it's crucial to acknowledge that direct injection of some sulfonamides can be challenging due to their polarity and thermal lability.[7] Therefore, a critical step in our method development is derivatization, for instance, methylation, to increase volatility and improve chromatographic peak shape. This choice directly impacts the robustness and reproducibility of the method, key tenets of validation.

GC-MS Method Validation: A Step-by-Step Protocol

The validation of our GC-MS method will be conducted in accordance with ICH Q2(R1) guidelines, which outline the necessary validation characteristics for various analytical procedures.[8]

Experimental Workflow: A Visual Overview

GC-MS Validation Workflow cluster_Preparation Method Development & Preparation cluster_Validation Validation Parameters (ICH Q2(R1)) cluster_Reporting Finalization Standard_Prep Standard & Sample Preparation (including derivatization) GCMS_Optimization GC-MS Parameter Optimization Standard_Prep->GCMS_Optimization Optimized Conditions Specificity Specificity GCMS_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Generation Robustness->Validation_Report

Caption: Workflow for the validation of the GC-MS analytical method.

Specificity

The Why: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[8] For 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide, this is crucial to ensure that we are measuring only our target compound.

Protocol:

  • Blank Analysis: Inject a blank solvent (e.g., the final solvent used for sample dissolution) to ensure no interfering peaks at the retention time of the analyte.

  • Placebo Analysis: Analyze a placebo sample (a mixture of all formulation components except the active pharmaceutical ingredient) to check for interference from excipients.

  • Forced Degradation: Subject a sample of the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed sample to ensure that the peaks of the degradation products are well-resolved from the analyte peak.

  • Peak Purity (MS): Utilize the mass spectral data to confirm the purity of the analyte peak in the presence of any co-eluting impurities. The mass spectrum across the peak should be consistent and match that of the reference standard.

Linearity and Range

The Why: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]

Protocol:

  • Stock Solution: Prepare a stock solution of the 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide reference standard.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

Accuracy

The Why: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] It is a measure of the method's trueness.

Protocol:

  • Spiked Samples: Prepare spiked placebo samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples.

  • Calculation: Calculate the percentage recovery for each sample. The mean recovery should be within an acceptable range (typically 98-102%).

Precision

The Why: Precision is the measure of the random error of a method and is expressed as the relative standard deviation (RSD) of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[2]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for the combined data from both studies.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Why: The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]

Protocol:

  • Based on the Standard Deviation of the Response and the Slope:

    • Determine the slope of the calibration curve.

    • Determine the standard deviation of the response, which can be estimated from the standard deviation of the y-intercepts of regression lines.

    • LOD = 3.3 * (standard deviation of the response / slope)

    • LOQ = 10 * (standard deviation of the response / slope)

Robustness

The Why: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]

Protocol:

  • Introduce small, deliberate changes to the GC-MS method parameters, such as:

    • GC oven temperature ramp rate (± 2°C/min)

    • Carrier gas flow rate (± 10%)

    • Injection port temperature (± 5°C)

  • Analyze a sample under each of these modified conditions.

  • Evaluate the effect of these changes on the results (e.g., retention time, peak area, peak shape). The results should remain within acceptable limits.

Comparative Analysis: GC-MS vs. LC-MS/MS

While GC-MS is a powerful technique for this analyte, it's essential to consider alternatives. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a strong contender, particularly for compounds that are not easily volatilized or are thermally labile.[5][9]

Comparison_Logic cluster_GCMS GC-MS cluster_LCMS LC-MS/MS Analyte 3-chloro-2-fluoro-N,N- dimethylbenzene-1-sulfonamide GCMS_Node Requires Volatility Analyte->GCMS_Node Is it volatile? LCMS_Node Handles non-volatile & thermally labile compounds directly Analyte->LCMS_Node Is it soluble? Derivatization Derivatization often needed GCMS_Node->Derivatization No_Derivatization Derivatization usually not required LCMS_Node->No_Derivatization

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Comparative

A Comparative Benchmark Analysis of 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide Against Standard Aryl Sulfonamides

Introduction: The Enduring Relevance of the Sulfonamide Scaffold The aryl sulfonamide moiety is a cornerstone of modern medicinal chemistry. Since the advent of the first sulfa drugs, this versatile functional group has...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Relevance of the Sulfonamide Scaffold

The aryl sulfonamide moiety is a cornerstone of modern medicinal chemistry. Since the advent of the first sulfa drugs, this versatile functional group has been integral to the development of therapeutics across a vast range of applications, including antimicrobial, anti-inflammatory, diuretic, and anticancer agents.[1] Their remarkable success stems from their ability to act as bioisosteres of carboxylic acids and their capacity for strong, directed interactions with biological targets, often by mimicking the transition state of enzymatic reactions.[2]

This guide presents a comprehensive benchmark analysis of a novel, substituted aryl sulfonamide, 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide . The strategic placement of halogen atoms on the aromatic ring, combined with the N,N-dimethylation of the sulfonamide nitrogen, suggests a unique physicochemical profile. Understanding this profile is critical to predicting its pharmacokinetic behavior and potential as a drug candidate.

Herein, we objectively compare this compound to three well-established aryl sulfonamides that represent diverse therapeutic classes:

  • Sulfanilamide: The archetypal antibacterial sulfonamide.[3]

  • Sulfadiazine: A widely used antibiotic for various bacterial infections.[4]

  • Celecoxib: A selective COX-2 inhibitor used for its anti-inflammatory properties.[5]

This analysis is grounded in fundamental physicochemical principles and established experimental protocols, providing researchers and drug development professionals with a robust framework for evaluating this and similar novel sulfonamide-based compounds.

Compound Profiles and Physicochemical Properties

The potential of a molecule to become a successful drug is heavily dictated by its physicochemical properties. These parameters, including lipophilicity (LogP), electronic character (pKa), and size/polarity (Topological Polar Surface Area - TPSA), govern its absorption, distribution, metabolism, and excretion (ADME).

Compound Structure Molecular Weight ( g/mol ) cLogP pKa TPSA (Ų) H-Bond Donor/Acceptor
3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide 253.702.6 (Predicted)N/A (Tertiary Amide)42.60 / 3
Sulfanilamide 172.21-0.62[3]10.4[3]91.22 / 4
Sulfadiazine 250.28-0.09[4]6.36[4]1062 / 6
Celecoxib 381.373.7 (Approx.)9.5-11.1 (Predicted)94.81 / 6
Analysis of Physicochemical Trends and Their Implications
  • Lipophilicity (cLogP): 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide is predicted to be significantly more lipophilic than the classic antibacterial sulfonamides, Sulfanilamide and Sulfadiazine. This is a direct consequence of the halogen substitutions and the replacement of N-H protons with methyl groups. This increased lipophilicity may enhance membrane permeability and volume of distribution, but could also lead to lower aqueous solubility and increased metabolic clearance.

  • Acidity (pKa): A key feature of the target compound is the absence of an acidic proton on the sulfonamide nitrogen due to N,N-dimethylation. This is a stark contrast to primary and secondary sulfonamides like Sulfanilamide and Sulfadiazine, which are acidic.[3][4] This structural change is profound; the molecule will not ionize at physiological pH, which will fundamentally alter its solubility profile, receptor interactions, and excretion pathway compared to traditional sulfonamides.

  • Topological Polar Surface Area (TPSA): The TPSA of our target compound is less than half that of the standard sulfonamides. TPSA is a strong predictor of drug absorption and blood-brain barrier penetration. A lower TPSA value, such as the one observed here, is often correlated with better cell membrane permeability.

Experimental Methodologies: A Self-Validating Approach

To ensure scientific rigor, any comparative analysis must be based on standardized, reproducible protocols. Below are the methodologies that form the basis for the characterization and benchmarking of novel sulfonamides.

Synthesis of Aryl Sulfonamides

The synthesis of aryl sulfonamides is a well-established process, typically proceeding through the reaction of an aryl sulfonyl chloride with a primary or secondary amine. This provides a reliable route to generate both the benchmark compounds and novel derivatives for testing.

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Formation Aryl_Disulfide Aryl Disulfide/Thiol Oxidative_Chlorination Oxidative Chlorination (e.g., DCH) Aryl_Disulfide->Oxidative_Chlorination Aryl_Sulfonyl_Chloride Aryl Sulfonyl Chloride Oxidative_Chlorination->Aryl_Sulfonyl_Chloride Aryl_Sulfonamide Aryl Sulfonamide Aryl_Sulfonyl_Chloride->Aryl_Sulfonamide Reaction Amine Amine (R₂NH) Amine->Aryl_Sulfonamide Base Base (e.g., Pyridine) Base->Aryl_Sulfonamide caption General Synthesis Workflow for Aryl Sulfonamides.

Caption: General Synthesis Workflow for Aryl Sulfonamides.

Protocol:

  • Sulfonyl Chloride Synthesis: An aryl disulfide or thiol is subjected to oxidative chlorination. A modern approach uses reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) in a continuous flow system for enhanced safety and control.

  • Sulfonamide Formation: The resulting aryl sulfonyl chloride is dissolved in a suitable solvent (e.g., acetonitrile).

  • The desired amine (in this case, dimethylamine) and a base (e.g., triethylamine or pyridine) are added to the solution, often at a reduced temperature (0-5°C).

  • The reaction mixture is stirred until completion, after which the product is isolated through extraction and purified, typically by crystallization or chromatography.[6]

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a drug's lipophilicity. While several computational methods exist, the gold standard remains experimental determination. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely accepted and efficient alternative to the traditional shake-flask method.[7]

Protocol (RP-HPLC Method):

  • Standard Selection: A series of standard compounds with known LogP values are selected.

  • Chromatography: The test compound and standards are injected onto a C18 reversed-phase HPLC column.

  • Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and water, is used for elution.

  • Data Collection: The retention time (tR) for each compound is recorded. The retention factor (k) is calculated using the formula: k = (tR - t0) / t0, where t0 is the column dead time.

  • Correlation: A calibration curve is generated by plotting the known LogP values of the standards against their corresponding log(k) values.

  • LogP Determination: The LogP of the test compound is determined by interpolating its log(k) value onto the calibration curve.

Biological Assay: Carbonic Anhydrase Inhibition

To provide a tangible biological benchmark, we can assess the inhibitory activity of these compounds against a well-understood enzyme class commonly targeted by sulfonamides: carbonic anhydrases (CAs).[8] The stopped-flow CO₂ hydration assay is a precise method for determining the inhibition constant (Kᵢ).

G Start Start Preincubation Pre-incubate Enzyme (CA) with Inhibitor (Sulfonamide) Start->Preincubation Mixing Rapidly Mix Enzyme-Inhibitor with CO₂-Saturated Buffer Preincubation->Mixing Monitor Monitor Absorbance Change of pH Indicator (e.g., Phenol Red) Mixing->Monitor Calculate_Rate Calculate Initial Reaction Rate Monitor->Calculate_Rate Plot Plot Rate vs. Inhibitor Concentration Calculate_Rate->Plot Determine_Ki Determine Kᵢ Value Plot->Determine_Ki End End Determine_Ki->End caption Workflow for Carbonic Anhydrase Inhibition (Kᵢ) Assay.

Caption: Workflow for Carbonic Anhydrase Inhibition (Kᵢ) Assay.

Protocol:

  • Reagent Preparation: Prepare solutions of purified human carbonic anhydrase (e.g., hCA II), the test inhibitor at various concentrations, a buffer (e.g., HEPES, pH 7.5), a pH indicator (e.g., phenol red), and CO₂-saturated water.[2][9]

  • Pre-incubation: The enzyme is pre-incubated with the inhibitor solution for a set time (e.g., 15 minutes) to allow for binding.[9]

  • Reaction Initiation: In a stopped-flow spectrophotometer, the enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated buffer containing the pH indicator.

  • Data Acquisition: The instrument monitors the change in absorbance at the indicator's λ_max (e.g., 557 nm for phenol red) over a few seconds.[6] The hydration of CO₂ produces protons, causing a pH drop and a corresponding change in the indicator's absorbance.

  • Analysis: The initial rate of the reaction is calculated from the slope of the absorbance curve. By measuring rates at different inhibitor concentrations, the inhibition constant (Kᵢ) can be determined using appropriate enzyme kinetic models. A lower Kᵢ value signifies a more potent inhibitor.[9]

Hypothetical Performance Data and Discussion

To illustrate the potential differences in biological activity, the following table presents hypothetical Kᵢ values against two key carbonic anhydrase isoforms: the ubiquitous hCA II and the tumor-associated hCA IX.

Compound Hypothetical Kᵢ vs. hCA II (nM) Hypothetical Kᵢ vs. hCA IX (nM)
3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide 1,250450
Sulfanilamide 6,7003,500
Sulfadiazine 5,5002,800
Celecoxib 380460
Interpreting the Structure-Activity Relationship (SAR)

The interaction of a sulfonamide with the active site of carbonic anhydrase is a well-understood mechanism. The deprotonated sulfonamide nitrogen (SO₂NH⁻) coordinates directly with the catalytic Zn²⁺ ion.

G cluster_0 Drug Properties cluster_1 Biological Outcome Lipophilicity Lipophilicity (LogP) Solubility Aqueous Solubility Lipophilicity->Solubility Decreases Permeability Membrane Permeability Lipophilicity->Permeability Increases Acidity Acidity (pKa) Acidity->Solubility Influences ADME ADME Profile Solubility->ADME Permeability->ADME Efficacy Overall Efficacy ADME->Efficacy Target_Binding Target Binding Affinity Target_Binding->Efficacy caption Relationship between Physicochemical Properties and Efficacy.

Caption: Relationship between Physicochemical Properties and Efficacy.

Given this, the N,N-dimethylation of 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide prevents this canonical binding mode. It cannot deprotonate and therefore cannot directly coordinate with the zinc ion. Any inhibitory activity it possesses would have to arise from a different mechanism, likely by occluding the active site entrance or through allosteric effects. This would typically result in weaker inhibition compared to classic sulfonamides that can directly bind the zinc, which is reflected in the hypothetical higher Kᵢ values compared to a potent inhibitor like Celecoxib.

The enhanced lipophilicity and specific halogenation pattern of the target compound might, however, allow it to better access and interact with hydrophobic pockets within or near the active site, potentially leading to isoform selectivity (as suggested by the hypothetical improved activity against hCA IX vs. hCA II).

Conclusion and Future Directions

This comparative guide establishes that 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide possesses a distinct physicochemical profile compared to standard aryl sulfonamides. Its key differentiating features are:

  • High Lipophilicity: Suggests potentially enhanced membrane permeability.

  • Aprotic Sulfonamide Nitrogen: Fundamentally alters its potential binding mechanisms, solubility, and metabolic profile.

  • Low Polar Surface Area: Further supports the potential for good cell penetration.

While the lack of an acidic proton likely precludes it from acting as a potent, classic inhibitor of metalloenzymes like carbonic anhydrase, its unique structure warrants investigation into other biological targets where its lipophilicity and steric bulk could be advantageous. Future research should focus on its experimental characterization, including solubility and metabolic stability assays, and screening against a broader range of targets, such as kinases or protein-protein interactions, where its features may confer novel activity.

References

  • SYNTHETIKA (n.d.). Sulphanilamide ( Sulfanilamide ) [ CAS: 63-74-1 ]. Available at: [Link]

  • DiNunzio, J. C., et al. (2010). Physicochemical Characterization and Drug-Release Properties of Celecoxib Hot-Melt Extruded Glass Solutions. PubMed. Available at: [Link]

  • Makmur, I., et al. (2025). Characterization of The Physicochemical properties of Celecoxib-PEG 4000 Solid Dispersion using The Co-Grinding Method. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Sciencemadness Wiki (2023). Sulfanilamide. Available at: [Link]

  • Zhang, G., et al. (2009). Dependence of Sulfadiazine Oxidative Degradation on Physicochemical Properties of Manganese Dioxides. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Makmur, I., et al. (2025). Characterization of The Physicochemical properties of Celecoxib-PEG 4000 Solid Dispersion using The Co-Grinding Method. Research Journal of Pharmacy and Technology. Available at: [Link]

  • ResearchGate (n.d.). Physicochemical properties of celecoxib gel formulations. Available at: [Link]

  • National Center for Biotechnology Information (2026). Sulfanilamide. PubChem Compound Database. Available at: [Link]

  • Cheméo (n.d.). Chemical Properties of Sulfadiazine (CAS 68-35-9). Available at: [Link]

  • National Center for Biotechnology Information (2026). Sulfadiazine. PubChem Compound Database. Available at: [Link]

  • ResearchGate (n.d.). Selected physicochemical properties of sulfadiazine. Available at: [Link]

  • ResearchGate (n.d.). Some physicochemical properties of the studied sulfanilamides. Available at: [Link]

  • de Melo, D. F., et al. (2023). Physicochemical Characterization of Silver Sulfadiazine in Polymeric Wound Dressings. Current Pharmaceutical Design. Available at: [Link]

  • D'Agostino, P., et al. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO. Available at: [Link]

  • Khan, I., et al. (n.d.). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC. Available at: [Link]

  • Rutkauskas, K., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Available at: [Link]

  • Al-Hossain, M., et al. (n.d.). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. Available at: [Link]

  • Remko, M. & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. Available at: [Link]

  • Sobańska, A. W., et al. (n.d.). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. PMC. Available at: [Link]

  • S Physique, et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PMC. Available at: [Link]

  • Wang, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. IMR Press. Available at: [Link]

  • S Physique, et al. (n.d.). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. Available at: [Link]

  • Gecyte, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC. Available at: [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide: Reproducibility and Practical Considerations

This guide will delve into two primary synthetic strategies: a classical two-step approach involving the isolation of the intermediate sulfonyl chloride, and a more streamlined, telescoped synthesis. We will explore the...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide will delve into two primary synthetic strategies: a classical two-step approach involving the isolation of the intermediate sulfonyl chloride, and a more streamlined, telescoped synthesis. We will explore the causality behind the experimental choices, provide detailed step-by-step methodologies, and present a comparative analysis of their respective advantages and disadvantages.

Understanding the Synthetic Challenge

The synthesis of 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide involves two key transformations: the formation of the sulfonyl chloride from the corresponding aniline and the subsequent amidation with dimethylamine. The choice of reagents and reaction conditions for each step can significantly impact the overall yield, purity, and scalability of the process.

Protocol 1: The Classic Two-Step Synthesis

This approach is a reliable and well-established method that proceeds through the isolation of the key intermediate, 3-chloro-2-fluorobenzenesulfonyl chloride. This allows for the purification of the intermediate, which can lead to a cleaner final product.

Step 1: Synthesis of 3-chloro-2-fluorobenzenesulfonyl chloride via a Sandmeyer-type Reaction

The conversion of an arylamine to an arylsulfonyl chloride is a cornerstone of aromatic chemistry, often proceeding via a Sandmeyer-type reaction. This involves the diazotization of the aniline followed by a copper-catalyzed reaction with sulfur dioxide. The following procedure is adapted from a robust and well-vetted method described in Organic Syntheses for a similar transformation[1].

Experimental Protocol:

  • Diazotization:

    • In a well-ventilated fume hood, add 3-chloro-2-fluoroaniline (1.0 eq) to a mixture of concentrated hydrochloric acid (3.5 eq) and glacial acetic acid (1.0 M solution relative to the aniline).

    • Cool the mixture to -10 °C in a dry ice/acetone bath with vigorous mechanical stirring.

    • Prepare a solution of sodium nitrite (1.1 eq) in water (2.0 M solution relative to the sodium nitrite) and add it dropwise to the aniline suspension, ensuring the temperature does not exceed -5 °C. The addition should take approximately 1 hour.

  • Sulfonylation:

    • In a separate flask, saturate glacial acetic acid (10 M solution relative to the aniline) with sulfur dioxide gas.

    • Add cuprous chloride (CuCl, 0.1 eq) to the sulfur dioxide solution and continue to bubble SO2 until the solution becomes blue-green.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the sulfur dioxide/cuprous chloride mixture with vigorous stirring. Maintain the temperature below 5 °C.

  • Work-up and Isolation:

    • After the addition is complete, allow the reaction to stir for an additional 30 minutes at 0-5 °C.

    • Pour the reaction mixture into a mixture of ice and water.

    • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

    • Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution until the washings are neutral, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chloro-2-fluorobenzenesulfonyl chloride.

Causality and Expertise:

  • Temperature Control: Maintaining a low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt.

  • Catalyst: Cuprous chloride is an effective catalyst for the Sandmeyer reaction, facilitating the transfer of the sulfonyl group.

  • Sulfur Dioxide: The use of a saturated solution of sulfur dioxide ensures that it is present in sufficient excess to drive the reaction to completion.

Step 2: Amination of 3-chloro-2-fluorobenzenesulfonyl chloride

The reaction of the synthesized sulfonyl chloride with dimethylamine is a straightforward nucleophilic substitution.

Experimental Protocol:

  • Reaction Setup:

    • Dissolve the crude or purified 3-chloro-2-fluorobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of dimethylamine (2.2 eq, typically a 2.0 M solution in THF or a 40% aqueous solution) dropwise to the cooled sulfonyl chloride solution. An excess of the amine is used to drive the reaction to completion and to neutralize the HCl byproduct.

    • If using dimethylamine hydrochloride, an additional base such as triethylamine (2.2 eq) is required.

  • Reaction and Work-up:

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with dilute acid (e.g., 1 M HCl) to remove excess dimethylamine, followed by water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Telescoped (One-Pot) Synthesis

This approach aims to improve efficiency by avoiding the isolation and purification of the intermediate sulfonyl chloride. The crude product from the first step is directly used in the amination reaction.

Experimental Protocol:

  • Synthesis and Extraction of Sulfonyl Chloride:

    • Follow the procedure for the synthesis of 3-chloro-2-fluorobenzenesulfonyl chloride as described in Protocol 1, Step 1, up to the initial extraction into an organic solvent.

  • Direct Amination:

    • After the initial aqueous work-up (without the bicarbonate wash), dry the organic extract containing the crude sulfonyl chloride over anhydrous magnesium sulfate and filter.

    • Cool this solution to 0 °C in an ice bath.

    • Proceed with the dropwise addition of dimethylamine solution as described in Protocol 1, Step 2.

  • Work-up and Purification:

    • The work-up and purification steps are the same as in Protocol 1, Step 2.

Comparative Analysis

FeatureProtocol 1: Two-Step SynthesisProtocol 2: Telescoped Synthesis
Intermediate Handling Isolation and optional purification of sulfonyl chlorideNo isolation of sulfonyl chloride
Time Efficiency Longer due to two separate work-ups and purificationFaster, with one less work-up and no intermediate isolation
Final Product Purity Potentially higher due to intermediate purificationMay require more rigorous final purification
Overall Yield Potentially lower due to losses during intermediate isolationPotentially higher due to fewer handling steps
Scalability Generally more straightforward to scale due to defined stepsMay present challenges in controlling exotherms and impurities on a larger scale
Process Control Better control over each individual transformationLess control over the purity of the intermediate entering the second step

Visualization of Synthetic Workflows

Synthesis_Protocols cluster_0 Protocol 1: Two-Step Synthesis cluster_1 Protocol 2: Telescoped Synthesis A1 3-chloro-2-fluoroaniline B1 Diazotization A1->B1 C1 Sulfonylation (Sandmeyer) B1->C1 D1 3-chloro-2-fluorobenzenesulfonyl chloride (Isolated) C1->D1 Work-up & Purification E1 Amination with Dimethylamine D1->E1 F1 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide E1->F1 Work-up & Purification A2 3-chloro-2-fluoroaniline B2 Diazotization A2->B2 C2 Sulfonylation (Sandmeyer) B2->C2 D2 Crude Sulfonyl Chloride in situ C2->D2 Work-up (extraction only) E2 Direct Amination with Dimethylamine D2->E2 F2 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide E2->F2 Work-up & Purification

Caption: Comparative workflow of the two-step vs. telescoped synthesis.

Conclusion and Recommendations

Both protocols presented offer viable and reproducible pathways to 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide.

  • For initial small-scale synthesis and applications where high purity is critical, Protocol 1 is recommended. The isolation and purification of the intermediate sulfonyl chloride provide a well-defined starting material for the final amination step, simplifying the final purification.

  • For larger-scale synthesis or when time and resource efficiency are the primary drivers, Protocol 2 presents an attractive alternative. By telescoping the two steps, significant time savings can be achieved. However, this approach may require more careful optimization of the reaction conditions and a more robust final purification strategy to manage any impurities carried over from the first step.

Ultimately, the choice of protocol will depend on the specific needs of the researcher, including the desired scale, purity requirements, and available resources. It is always recommended to perform a small-scale trial of the chosen protocol to optimize conditions before proceeding to a larger scale.

References

  • Organic Syntheses, Coll. Vol. 6, p.1004 (1988); Vol. 57, p.95 (1977). [Link to a representative Organic Syntheses procedure for arylsulfonyl chloride preparation will be provided if a direct, stable link is available upon final generation, otherwise, a general reference to the Organic Syntheses website will be included.]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 3-Chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Immediate Safety, Logistics, and Procedural Methodologies As a Senior Application Scientist, I recognize that handling s...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Immediate Safety, Logistics, and Procedural Methodologies

As a Senior Application Scientist, I recognize that handling specialized halogenated building blocks requires more than just reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of why a chemical behaves the way it does, and how our safety protocols validate themselves in real-time.

3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide (CAS: 1263277-46-8) is a highly specialized intermediate frequently utilized in drug discovery for synthesizing sulfonamide-based therapeutics[1]. Because it features an electron-withdrawing sulfonamide group coupled with ortho- and meta-halogen substitutions (fluoro and chloro), the aromatic ring is highly deactivated. While this makes it stable under many conditions, the fine powder form presents specific acute hazards: it is a recognized skin and eye irritant, and inhalation of its dust can cause severe respiratory tract irritation[2].

This guide provides a self-validating, step-by-step operational framework to ensure absolute safety and compliance when handling this compound.

Hazard Causality & Personal Protective Equipment (PPE) Matrix

Under OSHA standard 29 CFR 1910.132, a thorough hazard assessment is required to dictate PPE selection[3]. We do not select PPE arbitrarily; every piece of equipment is chosen based on the specific physicochemical properties of the halogenated sulfonamide.

  • Particulate Hazard: As a solid, the primary risk is aerosolization during weighing.

  • Dermal Hazard: The lipophilic nature of the dimethyl-substituted sulfonamide allows it to adhere to and potentially irritate the stratum corneum.

Quantitative PPE Selection Matrix
Protection ZoneRequired EquipmentSpecificationCausality / Scientific Rationale
Ocular (Eyes) Chemical Splash GogglesANSI Z87.1 CompliantProtects against micro-particulate aerosolization during powder transfer and solvent splashes during dissolution[4].
Dermal (Hands) Nitrile GlovesMinimum 5 mil thicknessNitrile provides an excellent barrier against dry halogenated solids. Note: If dissolving the compound in Dichloromethane (DCM), upgrade to heavier laminate gloves.
Dermal (Body) Lab Coat & Long PantsFlame-resistant (FR) cottonPrevents electrostatic accumulation of the powder on street clothing, mitigating chronic low-dose exposure[5].
Respiratory Fume Hood / RespiratorFace velocity 80-100 fpmHandling must occur in a hood. If weighing outside a hood is unavoidable, an N95/P100 particulate respirator is mandatory[6].

Operational Workflow & Handling Protocol

To build a self-validating safety system, every step must contain a check that confirms the previous step was executed correctly. The National Research Council's Prudent Practices in the Laboratory dictates that workflow design is the primary engineering control against chemical exposure[7].

Step-by-Step Methodology: From Receiving to Reaction

Phase 1: Pre-Operational Verification

  • Verify Airflow: Check the fume hood monitor. Ensure the face velocity is between 80 and 100 feet per minute (fpm). Self-validation: A tissue held at the sash edge should pull gently inward.

  • Clear the Deck: Remove all incompatible chemicals (strong strong oxidizing agents or strong bases) from the immediate workspace to prevent cross-contamination.

Phase 2: Weighing and Transfer

  • Tare the Vessel: Place a clean, dry reaction vial with a secure septum cap on the analytical balance. Tare the balance.

  • Static Mitigation: Pass the closed chemical bottle and the spatula through an anti-static ionizer to prevent the fine powder from repelling and aerosolizing.

  • Transfer: Carefully weigh the required mass of 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide.

  • Seal: Cap the reaction vial before removing it from the balance enclosure. Do not transport open powder across the laboratory.

Phase 3: Dissolution and Reaction Setup

  • Purge: Transfer the sealed vial to the fume hood. Insert a nitrogen/argon line via a needle to purge the headspace.

  • Solvent Addition: Add your reaction solvent (e.g., anhydrous DMF or THF) via syringe through the septum. Causality: Adding solvent to a sealed, purged vial prevents any residual powder from escaping into the operator's breathing zone.

Phase 4: Decontamination

  • Wipe Down: Wipe the balance pan and the fume hood surface with a disposable wipe dampened with isopropanol or ethanol to capture any microscopic dust.

Visualizing the Operational Workflow

Operational workflow for handling halogenated sulfonamide building blocks.

Spill Response & Disposal Plan

Because 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide contains both chlorine and fluorine atoms, its disposal falls under strict Environmental Protection Agency (EPA) guidelines for halogenated waste[8].

Spill Containment Protocol (Solid Powder)
  • Isolate: Evacuate personnel from the immediate vicinity. Do not attempt to sweep the powder dry, as this will aerosolize the irritant.

  • Dampen: Lightly mist the spilled powder with a compatible solvent (like isopropanol) or cover it with damp absorbent pads to suppress dust.

  • Collect: Use a non-sparking scoop to place the damp material into a compatible, sealable hazardous waste container.

  • Clean: Wash the spill area with soap and water, collecting the wash water as aqueous hazardous waste.

Halogenated Waste Segregation Plan

Mixing halogenated waste with non-halogenated waste is a critical logistical failure. During incineration, halogenated compounds require specific high-temperature scrubbers to prevent the release of toxic dioxins and corrosive hydrogen halide gases (HCl, HF)[9]. Furthermore, disposal costs for halogenated waste are significantly higher[10].

Step-by-Step Disposal:

  • Segregate: Ensure the waste carboy is explicitly labeled "Hazardous Waste - Halogenated Organics" . Never pour this reaction mixture into a standard solvent drum[10].

  • Aqueous Separation: If your workup involves an aqueous wash, separate the layers. The organic layer (containing unreacted sulfonamide and halogenated solvents) goes to the halogenated drum. The aqueous layer must be collected in a separate "Aqueous Hazardous Waste" container[11].

  • Labeling: Update the waste log immediately with the exact chemical name: 3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide. Do not use abbreviations[10].

  • Cradle-to-Grave Compliance: Store the sealed waste container in a secondary containment tray until pickup by a licensed hazardous waste vendor[8].

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - General requirements (Personal Protective Equipment)." Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals." National Academies Press.
  • Western Kentucky University Environment, Health & Safety. "Hazardous & Regulated Waste Management Guide." Available at: [Link]

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide
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Reactant of Route 2
3-chloro-2-fluoro-N,N-dimethylbenzene-1-sulfonamide
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